2-Ethylanisole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-3-8-6-4-5-7-9(8)10-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEHEMAZEULEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163872 | |
| Record name | Benzene, 1-ethyl-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14804-32-1 | |
| Record name | Benzene, 1-ethyl-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014804321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-ethyl-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Ethylianisole from Guaiacol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-ethylanisole, a valuable organic intermediate, starting from guaiacol. The synthesis involves a two-step process: the ortho-ethylation of a catechol precursor to generate 2-ethylguaiacol, followed by the methylation of the phenolic hydroxyl group to yield the final product, this compound. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to aid in comprehension and practical application.
Synthetic Strategy Overview
The synthesis of this compound from guaiacol is most effectively achieved through a two-stage process. The initial step focuses on the selective introduction of an ethyl group at the ortho position to the hydroxyl group of a guaiacol-related precursor. For this, a method starting from catechol, a closely related and readily available starting material, is presented. The subsequent step involves the methylation of the resulting 2-ethylguaiacol to afford the target molecule, this compound.
Experimental Protocols
This procedure is adapted from a patented method for the synthesis of ethylguaiacol, which demonstrates a continuous-flow approach offering high efficiency and selectivity.[1]
Materials:
-
Catechol
-
Ethanol (solvent)
-
Diethyl carbonate (ethylating agent)
-
15-crown-5 ether (phase transfer catalyst)
-
Potassium hydroxide (aqueous solution, 28 wt%)
-
Diethyl ether (for extraction)
-
Sulfuric acid (for pH adjustment)
Equipment:
-
Microreactor with multiple micro-channels for continuous heating
-
High-precision pumps for reagent delivery
-
Extraction apparatus
-
Filtration setup
-
Drying oven
-
Gas chromatograph (for analysis)
Procedure:
-
Solution Preparation:
-
Prepare a catechol solution by dissolving 150g of catechol in 225g of ethanol.
-
Prepare a catalyst solution by dissolving 1.496g of 15-crown-5 ether in 267g of 28 wt% aqueous potassium hydroxide solution.
-
-
Reaction:
-
Inject the catechol solution, the catalyst solution, and 331 mL of diethyl carbonate into a continuously heated microreactor from different microchannels.
-
The respective flow rates for the catechol solution, catalyst solution, and diethyl carbonate are 100 mL/min, 71.6 mL/min, and 89.5 mL/min.
-
The reaction is conducted at normal pressure and a temperature of 150°C.
-
The retention time of the materials in the microreactor is controlled to be 0.5 minutes.
-
-
Work-up and Purification:
-
After the reaction is complete, introduce diethyl ether into the microreactor for extraction.
-
Collect and recycle the diethyl ether mixed solution.
-
Adjust the pH of the aqueous phase to 3 using sulfuric acid, which will cause the product to precipitate as a solid.
-
Filter the solid product, wash it with cold water, and then dry it to obtain ethylguaiacol.
-
Quantitative Data for Step 1:
| Parameter | Value |
| Catechol Conversion Rate | 96.5% |
| Ethylguaiacol Selectivity | 88.1% |
| Product Purity (GC) | 98.5% |
| Reaction Temperature | 150°C |
| Reaction Pressure | Normal |
| Residence Time | 0.5 min |
This is a standard laboratory procedure for the methylation of phenols.
Materials:
-
2-Ethylguaiacol
-
Dimethyl sulfate (methylating agent)
-
Sodium hydroxide (base)
-
Anhydrous potassium carbonate (optional, as a milder base)
-
Acetone or Dimethylformamide (DMF) (solvent)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1 mole of 2-ethylguaiacol in a suitable solvent such as acetone or DMF.
-
Add 1.2 moles of powdered anhydrous potassium carbonate or an equivalent amount of sodium hydroxide solution.
-
-
Reaction:
-
Stir the mixture vigorously and add 1.1 moles of dimethyl sulfate dropwise from the dropping funnel at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
-
Estimated Quantitative Data for Step 2:
| Parameter | Estimated Value |
| Yield | >90% |
| Purity (after distillation) | >99% |
| Reaction Temperature | Reflux |
| Reaction Time | 3-4 hours |
Visualizations
Caption: Synthetic pathway from Guaiacol to this compound.
Caption: Experimental workflow for the two-step synthesis.
Conclusion
The synthesis of this compound from guaiacol is effectively accomplished through a two-step process involving the initial ortho-ethylation of a catechol precursor followed by methylation. The use of a continuous-flow microreactor for the first step offers a modern and efficient approach with high conversion and selectivity. The subsequent Williamson ether synthesis for the methylation step is a robust and high-yielding reaction. This guide provides the necessary detailed protocols and data to enable researchers and professionals in the field to replicate and potentially optimize this synthetic route for their specific applications.
References
chemical properties of 1-ethyl-2-methoxybenzene
An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-2-methoxybenzene
Abstract
This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-ethyl-2-methoxybenzene (also known as 2-ethylanisole). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document consolidates key data including physicochemical parameters, spectroscopic information, and typical synthetic and reactive pathways. Detailed methodologies for common analytical experiments are described, and logical workflows are visualized to facilitate a deeper understanding of the compound's characteristics.
Chemical Identity and Structure
1-Ethyl-2-methoxybenzene is an aromatic organic compound classified as an ether. Structurally, it consists of a benzene ring substituted with an ethyl group and a methoxy group at adjacent positions (ortho substitution).
-
Synonyms: this compound, 2-Ethylmethoxybenzene, o-Ethylanisole[2][3]
-
InChI: InChI=1S/C9H12O/c1-3-8-6-4-5-7-9(8)10-2/h4-7H,3H2,1-2H3[1]
Physicochemical Properties
The physical and are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical environments and for designing experimental procedures.
| Property | Value | Source |
| Molecular Weight | 136.19 g/mol | [1][3] |
| Exact Mass | 136.088815 g/mol | [1][3] |
| Boiling Point | 187.0 °C | [3][4] |
| XLogP3 (logP) | 3.18 - 3.2 | [3] |
| Topological Polar Surface Area | 9.2 Ų | [3] |
| Heavy Atom Count | 10 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Complexity | 90.7 | [3] |
Synthesis and Reactivity
Synthesis
While specific high-yield synthesis procedures for 1-ethyl-2-methoxybenzene are not detailed in the provided search results, a common and effective method for preparing such unsymmetrical aryl ethers is the Williamson Ether Synthesis .[5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. For 1-ethyl-2-methoxybenzene, two primary pathways are feasible:
-
Methylation of 2-ethylphenol: Reacting 2-ethylphenol with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
-
Ethylation of Guaiacol (2-methoxyphenol): Reacting guaiacol with an ethylating agent (e.g., ethyl bromide or ethyl iodide) in the presence of a base.
The electron-donating nature of the methoxy group in similar compounds activates the benzene ring, making it more susceptible to electrophilic attack.[6]
Chemical Reactivity
As a substituted anisole, 1-ethyl-2-methoxybenzene is expected to undergo reactions typical of aromatic ethers.
-
Electrophilic Aromatic Substitution: The methoxy and ethyl groups are ortho-, para-directing activators. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation will predominantly occur at positions 4 and 6 (para and ortho to the methoxy group, respectively).
-
Ether Cleavage: The methoxy group can be cleaved by strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) to yield 2-ethylphenol.
-
Oxidation: The ethyl group on the aromatic ring can be oxidized to an acetyl group or, under harsher conditions, a carboxylic acid group, using strong oxidizing agents like potassium permanganate.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 1-ethyl-2-methoxybenzene.
-
Mass Spectrometry (MS): GC-MS data is available, with major peaks typically observed at m/z values of 136 (molecular ion) and 121 (loss of a methyl group).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: Spectra are available and would show nine distinct carbon signals corresponding to the nine carbon atoms in the molecule.[1]
-
¹H NMR: The proton NMR spectrum would be characterized by signals for the aromatic protons, the methylene and methyl protons of the ethyl group, and the methyl protons of the methoxy group, with specific chemical shifts and coupling patterns.
-
-
Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and would typically show C-H stretching vibrations for the aromatic and alkyl groups, C=C stretching for the aromatic ring, and characteristic C-O stretching bands for the ether linkage.[1]
Experimental Protocols
The following are detailed, generalized methodologies for key analytical experiments used to characterize 1-ethyl-2-methoxybenzene.
Boiling Point Determination
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology (Micro-scale):
-
A small amount of the sample (a few drops) is placed in a small-diameter test tube (Thiele tube or similar).
-
A capillary tube, sealed at one end, is inverted and placed into the sample.
-
The apparatus is heated slowly and evenly in an oil bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the compound from any impurities and determine its mass-to-charge ratio for identification.
Methodology:
-
Sample Preparation: A dilute solution of 1-ethyl-2-methoxybenzene is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to vaporize the sample.
-
Separation (GC): The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase.
-
Ionization (MS): As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically using Electron Ionization, EI), where it is fragmented into ions.
-
Detection (MS): The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected. The resulting mass spectrum provides a molecular fingerprint of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet.
-
For ¹H NMR , a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
-
For ¹³C NMR , similar pulses are used, often with broadband proton decoupling to simplify the spectrum.
-
Processing: The FID is Fourier-transformed to produce the NMR spectrum, which is then phased and baseline-corrected. Chemical shifts, integration (for ¹H), and coupling patterns are analyzed to determine the structure.
Visualizations
Logical Relationships of Chemical Properties
Experimental Workflow for Compound Characterization
References
- 1. Benzene, 1-ethyl-2-methoxy- | C9H12O | CID 84654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-ETHYL-2-METHOXYBENZENE | CAS 14804-32-1 [matrix-fine-chemicals.com]
- 3. echemi.com [echemi.com]
- 4. 1-ethyl-2-methoxybenzene [stenutz.eu]
- 5. Ether - Wikipedia [en.wikipedia.org]
- 6. 1-Ethoxy-2-methoxybenzene|Aromatic Ether|CAS 17600-72-5 [benchchem.com]
2-ethylanisole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information regarding the chemical properties of 2-ethylanisole. While comprehensive experimental and biological data for this specific compound is limited in publicly available literature, this document summarizes its core identifiers.
Core Compound Information
Chemical Identifiers and Properties of this compound
| Parameter | Value | Reference |
| CAS Number | 14804-32-1 | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Molecular Formula | C9H12O | [1] |
| Synonyms | 2-Ethylmethoxybenzene | [1] |
| Boiling Point | 187°C (lit.) | [1] |
Experimental Data and Protocols
For researchers interested in investigating this compound, it is recommended to adapt general methodologies used for the analysis and characterization of similar aromatic compounds. These may include techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.
-
In vitro assays to screen for potential biological activity, with the specific assay depending on the therapeutic area of interest.
Logical Workflow for Compound Investigation
For a novel or under-researched compound like this compound, a typical workflow for investigation in a drug discovery or chemical biology context would follow a logical progression from basic characterization to more in-depth biological studies. The following diagram illustrates such a generalized workflow.
References
solubility of 2-ethylanisole in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Ethylanisole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound, a key aromatic ether used in various chemical syntheses. Due to a lack of extensive published quantitative solubility data, this document focuses on predicting the solubility profile of this compound in a range of common organic solvents based on its physicochemical properties and structural analogy to similar compounds. Furthermore, it outlines detailed experimental protocols for the precise determination of its solubility and octanol-water partition coefficient, crucial parameters in chemical research and preclinical drug development.
Introduction
This compound (also known as 1-ethyl-2-methoxybenzene) is an organic compound with applications as a building block in organic synthesis. For researchers, particularly those in materials science and drug discovery, understanding its solubility is fundamental for reaction design, purification, formulation, and predicting pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). A molecule's solubility dictates the choice of solvent for a reaction, the ease of its isolation, and, in a pharmaceutical context, its ability to be formulated and absorbed by the body.
This guide addresses the current gap in readily available quantitative solubility data for this compound. It provides a robust predictive analysis based on established chemical principles and offers detailed methodologies for researchers to determine these values in their own laboratories.
Physicochemical Properties of this compound
A compound's solubility is intrinsically linked to its physical and chemical properties. The key properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | [1][2][3] |
| Molecular Weight | 136.19 g/mol | [1][2][3] |
| Appearance | Clear, slightly yellow liquid | [1] |
| Boiling Point | 187 °C (at 1 atm) | [2] |
| Water Solubility | Insoluble | [1] |
| Predicted LogP (Octanol-Water) | ~3.6 (Estimated) |
Note on LogP: The octanol-water partition coefficient (LogP or Kₒw) is a critical measure of a compound's lipophilicity.[4] A higher LogP value indicates greater solubility in non-polar, lipid-like solvents and lower solubility in water. While a measured value for this compound is not available, it can be estimated from its structural analogues, anisole (LogP = 2.11) and ethylbenzene (LogP = 3.15)[5][6]. The addition of an ethyl group to the anisole structure increases its non-polar surface area, suggesting a LogP value somewhat higher than that of ethylbenzene.
Predicted Solubility Profile
The fundamental principle of "like dissolves like" governs solubility. This compound possesses a large non-polar component (the benzene ring and ethyl group) and a weakly polar ether group. This structure dictates poor solubility in highly polar solvents like water but excellent solubility in a wide range of organic solvents. The predicted solubility based on analogy with anisole and ethylbenzene is presented below.[7][8][9][10]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale / Analogous Behavior |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible | The aromatic ring of this compound has high affinity for these solvents. Ethylbenzene is highly soluble in benzene.[8] |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High | The non-polar ethyl group and benzene ring will interact favorably with these non-polar solvents. Ethylbenzene is soluble in hexane.[8] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | The ether functional group makes it highly compatible with ether solvents. Anisole is soluble in ether.[5][7] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Miscible | These solvents have moderate polarity and are excellent solvents for a wide range of organic compounds. Anisole is soluble in chloroform.[7] |
| Alcohols | Ethanol, Methanol, Isopropanol | High / Miscible | The molecule can accept hydrogen bonds via its ether oxygen, and its hydrocarbon body is compatible. Ethylbenzene is soluble in alcohol.[9][11] |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Ethyl Acetate | High | These solvents are polar enough to interact with the ether group but have sufficient non-polar character. Anisole is very soluble in acetone.[5][12] |
Experimental Protocols for Solubility Determination
For precise quantitative data, experimental determination is essential. The following sections detail standard methodologies for characterizing the solubility of a compound like this compound.
Shake-Flask Method for Octanol-Water Partition Coefficient (LogP)
This is the benchmark method for determining LogP, providing a direct measure of a compound's lipophilicity.
Methodology:
-
Preparation: Prepare a stock solution of this compound in n-octanol (pre-saturated with water). The concentration should be below the estimated solubility limit.
-
Partitioning: In a separatory funnel or glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of water (pre-saturated with n-octanol). A 1:1 volume ratio is common.
-
Equilibration: Seal the container and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (typically 25 °C) to allow the solute to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the mixture to stand until the n-octanol and aqueous phases are clearly separated. Centrifugation can be used to accelerate this process and ensure a clean separation.
-
Concentration Analysis: Carefully sample a known volume from both the n-octanol and aqueous phases.
-
Quantification: Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve must be prepared for accurate quantification.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:
-
P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
LogP = log₁₀(P)
-
Isothermal Saturation Method for Solubility in Organic Solvents
This method is used to determine the maximum amount of solute that can dissolve in a specific solvent at a given temperature.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, jacketed glass vessel. The presence of undissolved solid or a separate liquid phase ensures that the solution is saturated.
-
Equilibration: Stir the mixture vigorously using a magnetic stirrer in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow sufficient time (typically 24-48 hours) for the system to reach solid-liquid or liquid-liquid equilibrium.
-
Phase Separation/Sampling: Stop the stirring and allow the undissolved solute to settle. If necessary, use centrifugation to ensure a clear supernatant.
-
Sample Dilution: Carefully withdraw a precise volume of the clear, saturated supernatant. Immediately dilute this aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC, GC-MS) to determine the exact concentration of this compound.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
Visualizations: Workflows and Logical Diagrams
The following diagrams illustrate the core concepts and workflows discussed in this guide.
References
- 1. Page loading... [guidechem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. o-Ethylanisole [webbook.nist.gov]
- 4. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 5. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Ethylbenzene - DCCEEW [dcceew.gov.au]
- 10. consolidated-chemical.com [consolidated-chemical.com]
- 11. Ethylbenzene - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 12. Anisole - Sciencemadness Wiki [sciencemadness.org]
Core Physical and Chemical Properties
An In-Depth Technical Guide to the Physical Constants of o-Ethylanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical and chemical properties of o-ethylanisole (1-ethyl-2-methoxybenzene). The information is curated for professionals in research, scientific analysis, and drug development who require precise data for experimental design, compound characterization, and process optimization. All quantitative data is summarized in structured tables, and detailed experimental protocols for determining these constants are provided.
o-Ethylanisole is an aromatic ether characterized by an ethyl group and a methoxy group attached to a benzene ring at ortho positions. Its physical properties are critical for its handling, purification, and application in various chemical syntheses.
Table 1: General and Physical Properties of o-Ethylanisole
| Property | Value | Source |
| IUPAC Name | 1-Ethyl-2-methoxybenzene | [1] |
| Synonyms | 2-Ethylanisole, Benzene, 1-ethyl-2-methoxy- | [1] |
| CAS Registry Number | 14804-32-1 | [1] |
| Molecular Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.1910 g/mol | [1] |
| Appearance | Clear liquid | Assumed |
| Enthalpy of Vaporization (ΔvapH) | 49.8 kJ/mol (at 317 K) | [1] |
Table 2: Thermodynamic and Other Calculated Properties
| Property | Value | Unit | Source/Method |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 22.68 | kJ/mol | Joback Calculated |
| Log10 of Water Solubility (log10WS) | -2.93 | mol/L | Joback Calculated |
| Octanol/Water Partition Coefficient (logPoct/wat) | 3.255 | Joback Calculated | |
| Critical Temperature (Tc) | 647.21 | K | Joback Calculated |
| Critical Pressure (Pc) | 2963.09 | kPa | Joback Calculated |
| Critical Volume (Vc) | 0.485 | m³/kmol | Joback Calculated |
Structural Information and Isomeric Relationship
The positional isomerism of the ethyl and methoxy groups on the benzene ring significantly influences the physical properties of ethylanisole. The ortho, meta, and para isomers exhibit different boiling points, melting points, and densities due to variations in molecular symmetry and intermolecular forces.
References
The Enigmatic Presence of 2-Ethylanisole in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylanisole, a volatile organic compound (VOC), contributes to the aromatic profiles of a select number of natural products. While its presence is not widespread, its study offers insights into the intricate biosynthetic pathways of phenylpropanoid derivatives in plants and fungi. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, with a focus on quantitative data, detailed experimental protocols for its detection, and a plausible biosynthetic pathway based on current scientific understanding. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the exploration and characterization of novel plant- and fungus-derived secondary metabolites.
Natural Occurrence of this compound
To date, the documented natural occurrence of this compound in the plant and fungal kingdoms is limited, with the most notable examples found in the volatile profiles of truffles. Despite investigations into the essential oils of aromatic plants known for producing related anisole compounds, such as anise (Pimpinella anisum), fennel (Foeniculum vulgare), and star anise (Illicium verum), this compound has not been identified as a significant constituent. The dominant aromatic compound in these plants is typically trans-anethole.
The primary documented source of naturally occurring this compound is within the genus Tuber, commonly known as truffles.
Quantitative Data
The following table summarizes the available quantitative data for the occurrence of this compound in truffles.
| Fungal Species | Plant Part/Condition | Concentration (Relative Abundance) | Reference |
| Tuber indicum | Fresh | 0.094 ± 0.013 | [1] |
| Tuber indicum | Stored under 40% O₂ + 60% CO₂ | 0.170 ± 0.009 | [1] |
| Tuber mesentericum | Not specified | Present (0.7% and 0.2% in two samples) |
Experimental Protocols
The identification and quantification of this compound in plant and fungal matrices are primarily achieved through headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This technique is highly sensitive and suitable for the analysis of volatile and semi-volatile organic compounds.
Sample Preparation and Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Preparation: A precisely weighed amount of the fresh or treated sample (e.g., 2.000 g of truffle) is ground to a fine powder, often through a 60-mesh sieve. The powdered sample is then transferred to a headspace vial (e.g., 20 mL).
-
Incubation: The vial is sealed and preheated to a specific temperature (e.g., 55°C) for a set duration (e.g., 10 minutes) to allow for the equilibration of volatile compounds in the headspace.
-
Extraction: A conditioned SPME fiber (e.g., 75 µM carboxen/polydimethylsiloxane - CAR/PDMS) is inserted into the headspace of the vial. The extraction is carried out in a water bath at a controlled temperature (e.g., 60°C) for a specified time (e.g., 40 minutes) to allow for the adsorption of volatile compounds onto the fiber.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the injection port of the gas chromatograph, which is maintained at a high temperature (e.g., 260°C) for thermal desorption of the analytes from the fiber.
-
Chromatographic Separation: The desorbed volatile compounds are separated on a capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm). The oven temperature is programmed to ramp up in stages to ensure the separation of compounds with different boiling points. A typical temperature program might be:
-
Initial temperature of 50°C held for 1 minute.
-
Ramp up to 160°C at a rate of 5°C/minute.
-
Ramp up to 200°C at a rate of 10°C/minute.
-
Ramp up to 280°C at a rate of 15°C/minute, with a final hold for 5 minutes.
-
-
Mass Spectrometry Detection: As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are recorded.
-
Compound Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard or by matching the experimental mass spectrum with entries in a spectral library (e.g., NIST/Wiley).
Biosynthesis of this compound
The biosynthetic pathway of this compound has not been explicitly elucidated in any plant or fungal species. However, based on the well-characterized biosynthesis of the structurally similar and more abundant plant volatile, anethole, a plausible pathway can be proposed. This hypothetical pathway originates from the general phenylpropanoid pathway. Plant O-methyltransferases (OMTs) are a large family of enzymes that play a crucial role in the methylation of various secondary metabolites, including phenylpropanoids.[2]
The biosynthesis of anethole in anise (Pimpinella anisum) involves the action of a t-anol/isoeugenol synthase and a specific O-methyltransferase.[3] By analogy, the biosynthesis of this compound would likely follow a similar sequence of enzymatic reactions.
Proposed Biosynthetic Pathway:
-
Core Phenylpropanoid Pathway: The pathway begins with the aromatic amino acid L-phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA.
-
Formation of a Phenolic Precursor: Through a series of reductions and modifications, a key phenolic intermediate, likely p-vinylphenol or a related compound, is formed.
-
Ethyl Group Formation: The vinyl side chain of the phenolic precursor undergoes reduction to form an ethyl group, yielding 4-ethylphenol.
-
O-Methylation: The final step is the methylation of the hydroxyl group of 4-ethylphenol, catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT), to produce this compound. It is also possible that the ethyl group is introduced at a later stage in the pathway.
Conclusion
The natural occurrence of this compound appears to be a rare phenomenon, with its most consistent identification being in the aromatic profile of truffles. The analytical methods for its detection are well-established, relying on the sensitivity and specificity of HS-SPME-GC-MS. While its dedicated biosynthetic pathway remains to be elucidated, the well-understood biosynthesis of anethole provides a robust hypothetical framework for future research. Further investigation into the volatile metabolomes of a wider range of plant and fungal species may yet reveal other natural sources of this intriguing compound and shed more light on the enzymatic machinery responsible for its production. This knowledge could have potential applications in flavor and fragrance chemistry, as well as in the broader field of natural product discovery.
References
- 1. Illicium verum L. (Star Anise) Essential Oil: GC/MS Profile, Molecular Docking Study, In Silico ADME Profiling, Quorum Sensing, and Biofilm-Inhibiting Effect on Foodborne Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of 2-Ethylanisole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylanisole, a substituted aromatic compound, presents a versatile scaffold for the development of novel therapeutic agents. Its structural features, including a modifiable aromatic ring and reactive ethyl and methoxy groups, offer numerous possibilities for chemical derivatization to explore a wide range of biological activities. This technical guide provides a preliminary investigation into the synthesis, potential biological activities, and experimental protocols for derivatives of this compound. The information is curated for researchers and professionals in drug discovery and development, with a focus on providing actionable data and methodologies.
Synthetic Strategies for this compound Derivatives
The chemical modification of this compound can be approached through several key synthetic pathways, primarily targeting electrophilic substitution on the aromatic ring and functionalization of the ethyl group. The methoxy group activates the ring towards electrophilic attack, primarily directing substitution to the para and ortho positions.
Ring Halogenation: Bromination
Bromination of the aromatic ring is a fundamental step to introduce a versatile handle for further cross-coupling reactions. A general protocol, adaptable from the bromination of the closely related 2-methylanisole, can be employed.
Experimental Protocol: Bromination of this compound
-
Materials: this compound, Bromine (Br₂), Glacial Acetic Acid, Dichloromethane, Saturated aqueous solutions of Sodium Thiosulfate and Sodium Bicarbonate, Brine, Anhydrous Magnesium Sulfate.
-
Procedure:
-
Dissolve this compound in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into ice-water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude brominated product.[1]
-
Purify the product using flash column chromatography.
-
Ring Nitration
Nitration introduces a nitro group onto the aromatic ring, which can serve as a precursor for an amino group or be utilized for its electron-withdrawing properties.
Experimental Protocol: Nitration of this compound (General Procedure)
-
Materials: this compound, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄), Dichloromethane, Water, Anhydrous Sodium Sulfate.
-
Procedure:
-
In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to this compound with stirring.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the this compound solution, keeping the temperature below 10°C.
-
After the addition, continue stirring at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with water and then with a dilute sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the nitro-2-ethylanisole derivatives.
-
Purify the isomers by column chromatography.
-
Synthesis of 2-Arylindole Derivatives
The ethyl group of this compound can be functionalized to construct more complex heterocyclic structures, such as indoles, which are prevalent in many biologically active compounds. A domino reaction strategy, demonstrated for 2-methylanisole, can be adapted for this purpose.[1]
Experimental Workflow: Domino Synthesis of 2-Arylindoles from this compound
References
The Discovery and History of 2-Ethylanisole: A Technical Overview
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethylanisole (IUPAC name: 1-Ethyl-2-methoxybenzene) is an aromatic ether that has found applications in various chemical syntheses. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physical and chemical properties, and known applications. While its initial discovery is not pinpointed to a single publication, its synthesis became feasible following the development of the Williamson ether synthesis in the mid-19th century. This document consolidates available quantitative data, outlines a detailed experimental protocol for its laboratory-scale synthesis, and explores its limitedly documented biological relevance.
Discovery and Historical Context
The specific moment of the first synthesis of this compound is not prominently documented in easily accessible historical chemical literature. However, the foundational chemistry enabling its creation points to the mid-19th century. The development of the Williamson ether synthesis by British chemist Alexander William Williamson in 1850 was a pivotal moment in organic chemistry. This reaction provided a general and reliable method for the preparation of ethers from an alkoxide and an alkyl halide.
Given the availability of 2-ethylphenol and a suitable methylating agent, the synthesis of this compound would have been a straightforward application of Williamson's method. It is highly probable that this compound was first synthesized in the latter half of the 19th century or the early 20th century as part of broader studies on the properties and reactions of substituted aromatic ethers. Comprehensive chemical encyclopedias like the Beilstein Handbuch der Organischen Chemie would likely contain the earliest references to its preparation and characterization.
Early applications of this compound itself are not well-documented. However, the broader class of anisole derivatives has been utilized in the fragrance and flavor industries, and as intermediates in organic synthesis.[1][2][3][4][5]
Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid with a characteristic aromatic odor. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | NIST |
| Molecular Weight | 136.19 g/mol | NIST |
| CAS Number | 14804-32-1 | NIST |
| Boiling Point | 187 °C | TCI |
| Flash Point | 61 °C | TCI |
| Density | Not specified | |
| Solubility | Insoluble in water | Guidechem |
Spectroscopic Data
The structural characterization of this compound is well-established through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons, the methoxy group, and the ethyl group.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20 - 6.80 | m | 4H | Aromatic protons |
| 3.82 | s | 3H | -OCH₃ |
| 2.65 | q | 2H | -CH₂- |
| 1.23 | t | 3H | -CH₃ |
Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and instrument.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton.
| Chemical Shift (ppm) | Assignment |
| ~157 | C-OCH₃ |
| ~136 | C-CH₂CH₃ |
| ~128, 127, 120, 110 | Aromatic CH |
| ~55 | -OCH₃ |
| ~23 | -CH₂- |
| ~15 | -CH₃ |
Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and instrument.
Mass Spectrometry
The mass spectrum of this compound exhibits a molecular ion peak (M⁺) at m/z = 136, corresponding to its molecular weight.
Synthesis of this compound
The most common and historically significant method for the synthesis of this compound is the Williamson ether synthesis.
Reaction Principle
The synthesis involves the deprotonation of 2-ethylphenol with a strong base to form the corresponding phenoxide, which then acts as a nucleophile and attacks a methylating agent, such as methyl iodide or dimethyl sulfate, in an Sₙ2 reaction.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via the Williamson ether synthesis.
Materials:
-
2-Ethylphenol
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether
-
Distilled water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylphenol in a suitable solvent such as ethanol or tetrahydrofuran. Add an equimolar amount of sodium hydroxide pellets or a concentrated aqueous solution. Stir the mixture at room temperature until the base has completely reacted to form the sodium 2-ethylphenoxide.
-
Methylation: To the solution of sodium 2-ethylphenoxide, add a slight excess (1.1 equivalents) of methyl iodide dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether and water. Shake the funnel and separate the layers. Wash the organic layer sequentially with a dilute sodium hydroxide solution (to remove any unreacted phenol), water, and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.
Biological Activity and Signaling Pathways
There is a significant lack of specific research on the biological activity and signaling pathways of this compound. As a relatively simple aromatic ether, it is not expected to have potent, specific biological effects. General toxicological studies on related anisole derivatives suggest low to moderate toxicity. Any biological effects are likely to be non-specific and related to its properties as a lipophilic organic molecule. No specific signaling pathway interactions have been identified in the scientific literature.
Applications
Historically and in contemporary use, this compound primarily serves as:
-
An intermediate in organic synthesis: Its structure allows for further functionalization of the aromatic ring or the ethyl group, making it a building block for more complex molecules.
-
A reference compound: In analytical chemistry, it can be used as a standard for chromatographic and spectroscopic methods.
While anisole and other derivatives are used in the fragrance industry, the specific application of this compound in this field is not widely reported.[1][2][3]
Conclusion
This compound is a compound with a history intrinsically linked to the development of fundamental organic synthesis methods, particularly the Williamson ether synthesis. While its discovery is not marked by a singular event, its preparation has been chemically feasible for over a century and a half. Its physicochemical properties are well-characterized, and its synthesis is a standard procedure in organic chemistry laboratories. The lack of significant documented biological activity has limited its application in drug development, with its primary role remaining that of a synthetic intermediate and analytical standard. Further research into its potential biological effects, though not currently a major focus, could reveal unforeseen applications.
References
Methodological & Application
Application Notes and Protocols for the Use of 2-Ethylanisole as an Internal Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative gas chromatography-mass spectrometry (GC-MS) analysis, precision and accuracy are paramount for reliable results. The use of an internal standard (IS) is a widely accepted technique to correct for variations that can occur during sample preparation, injection, and instrument analysis. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample matrix.
This document provides detailed application notes and protocols for the utilization of 2-ethylanisole as an internal standard for the quantitative analysis of volatile and semi-volatile organic compounds by GC-MS. Its physicochemical properties make it a suitable candidate for a range of applications, including flavor and fragrance analysis, environmental monitoring, and the quantification of drug metabolites.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective implementation as an internal standard.
| Property | Value |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol [1] |
| CAS Number | 14804-32-1[1] |
| Boiling Point | 187 °C[2] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, methanol, and dichloromethane.[3] |
| Appearance | Clear, slightly yellow liquid[3] |
Principle of Internal Standard Method
The internal standard method involves adding a known amount of a specific compound (the internal standard) to all samples, calibration standards, and quality control samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification. This approach compensates for variations in injection volume, sample evaporation, and changes in instrument response, leading to more robust and reproducible results.
Experimental Protocols
The following protocols provide a general framework for the use of this compound as an internal standard. These should be optimized for specific applications and sample matrices.
Materials and Reagents
-
Analytes of Interest: High-purity standards
-
Internal Standard: this compound (≥99% purity)
-
Solvent: High-purity, GC-grade solvent (e.g., methanol, ethyl acetate, hexane) compatible with the analytes and this compound.
-
Sample Matrix: The matrix in which the analytes are to be quantified (e.g., plasma, urine, environmental water, food extract).
Preparation of Standard Solutions
-
Analyte Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of each analyte standard and dissolve in 10 mL of the chosen solvent in a volumetric flask.
-
Internal Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of the same solvent in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the analyte stock solution. To each calibration standard, add a constant amount of the this compound internal standard stock solution to achieve a consistent final concentration (e.g., 10 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking the sample matrix with known amounts of the analyte stock solution and the internal standard stock solution.
Sample Preparation
-
Accurately measure a known volume or weigh a known amount of the sample into a vial.
-
Spike the sample with the this compound internal standard stock solution to achieve the same final concentration as in the calibration standards.
-
Vortex the sample to ensure homogeneity.
-
If necessary, perform sample extraction (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analytes of interest. The internal standard should be added before any extraction steps to account for analyte loss during the process.
-
Transfer the final extract to a GC-MS autosampler vial for analysis.
GC-MS Parameters
The following are suggested starting parameters for GC-MS analysis. Optimization will be required based on the specific analytes and instrumentation.
| Parameter | Suggested Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 60 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Mass Spectrometry Data for this compound: The mass spectrum of this compound is characterized by its molecular ion and key fragment ions. Based on the NIST Mass Spectrometry Data Center, the prominent ions for this compound (m/z) are 136 (M+), 121, 107, 91, and 77. For quantitative analysis in SIM mode, it is recommended to monitor the molecular ion (m/z 136) and at least one or two characteristic fragment ions.
Data Analysis and Quantitative Data Summary
-
Integrate the peak areas of the analytes and the internal standard (this compound) in the chromatograms of the calibration standards, QC samples, and unknown samples.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each injection.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
-
Use the calibration curve to determine the concentration of the analyte in the QC samples and unknown samples.
The following table presents an example of quantitative data from a validation study using this compound as an internal standard for the analysis of a hypothetical analyte.
Table 1: Example Quantitative Validation Data
| Analyte Concentration (µg/mL) | Mean Measured Concentration (µg/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| 1 (LQC) | 0.98 | 98.0 | 4.5 |
| 10 (MQC) | 10.3 | 103.0 | 3.2 |
| 50 (HQC) | 49.2 | 98.4 | 2.8 |
Visualizations
The following diagrams illustrate the key workflows and logical relationships in a quantitative GC-MS analysis using an internal standard.
Caption: Workflow for quantitative GC-MS analysis using an internal standard.
Caption: Logical relationship for internal standard calibration.
Conclusion
This compound possesses suitable physicochemical properties to serve as a reliable internal standard for the quantitative analysis of a variety of volatile and semi-volatile organic compounds by GC-MS. Its chemical characteristics provide a stable and reproducible response, which is essential for correcting analytical variability. The protocols outlined in this document offer a solid foundation for the development of robust and accurate analytical methods. As with any analytical procedure, thorough method validation is crucial to ensure the reliability and accuracy of the results for the specific matrix and analytes of interest.
References
Quantitative Analysis of 2-Ethylamisole in Wine Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylanisole is a volatile organic compound that can be present in wine, contributing to its aromatic profile. At certain concentrations, it may be associated with off-flavors, making its quantitative analysis crucial for quality control in the wine industry. This document provides a detailed protocol for the quantitative analysis of this compound in wine samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly sensitive and selective, making it suitable for the detection of trace-level volatile compounds in complex matrices like wine.
The protocol outlines the necessary steps for sample preparation, instrumental analysis, and data processing. Additionally, it includes a summary of method validation parameters and a logical workflow diagram to guide the user through the analytical process.
Experimental Protocols
Principle
This method is based on the principle of HS-SPME, where volatile and semi-volatile compounds in the headspace above the wine sample are extracted and concentrated onto a coated fiber. The fiber is then transferred to the heated injection port of a gas chromatograph, where the analytes are desorbed and separated on a capillary column. The separated compounds are subsequently detected and quantified by a mass spectrometer.
Reagents and Materials
-
This compound standard: Purity ≥ 98%
-
Internal Standard (IS): e.g., 4-methyl-2-pentanol or other suitable compound not present in wine.
-
Methanol: HPLC grade
-
Sodium Chloride (NaCl): Analytical grade, previously baked at 400°C for 4 hours to remove volatile contaminants.
-
Deionized water: High purity
-
SPME fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.
-
HS Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.
-
Wine Samples: Red and white wine samples for analysis.
Standard Preparation
-
Primary Stock Solution of this compound (e.g., 1000 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a model wine solution (e.g., 12% ethanol in deionized water with 5 g/L tartaric acid, pH adjusted to 3.5) to create a calibration curve. Recommended concentration range: 0.5 µg/L to 50 µg/L.
-
Internal Standard (IS) Stock Solution (e.g., 100 mg/L): Prepare a stock solution of the internal standard in methanol.
-
Internal Standard Spiking Solution (e.g., 1 mg/L): Dilute the IS stock solution in the model wine solution.
Sample Preparation (HS-SPME)
-
Pipette 5 mL of the wine sample (or standard solution) into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Add a defined amount of the internal standard spiking solution (e.g., 50 µL of 1 mg/L IS solution) to each vial.
-
Immediately seal the vial with the screw cap.
-
Place the vial in the autosampler tray for incubation and extraction.
GC-MS Instrumental Conditions
| Parameter | Condition |
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm |
| Incubation Temp. | 40 °C |
| Incubation Time | 15 minutes with agitation (e.g., 250 rpm) |
| Extraction Time | 30 minutes |
| Desorption Temp. | 250 °C |
| Desorption Time | 5 minutes |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp 40 °C for 4 min, ramp to 100 °C at 2 °C/min, then to 250 °C at 20 °C/min, hold for 1 min.[1] |
| Injector Mode | Splitless |
| MS Ion Source Temp. | 250 °C |
| MS Transfer Line Temp. | 250 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Mass Spectrometry - SIM Mode
For selective and sensitive quantification of this compound, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode. The selection of quantifier and qualifier ions is based on the mass spectrum of this compound.
-
Molecular Weight of this compound: 136.19 g/mol
Based on the NIST mass spectrum for this compound, the following ions are recommended:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 121 (Base Peak) | 136 (Molecular Ion) | 91 |
Data Presentation and Quantitative Analysis
The quantification of this compound is achieved by constructing a calibration curve using the prepared standard solutions. The peak area ratio of the this compound quantifier ion to the internal standard quantifier ion is plotted against the concentration of this compound. The concentration in the unknown wine samples is then determined from this calibration curve.
Method Validation Summary
The analytical method should be validated to ensure its suitability for the intended purpose. The following table summarizes typical validation parameters for the analysis of volatile compounds in wine.
| Validation Parameter | Typical Acceptance Criteria | Example Value/Range |
| Linearity (R²) | > 0.995 | 0.998 |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.1 µg/L |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.5 µg/L |
| Precision (RSD%) | < 15% | < 10% |
| Recovery (%) | 80 - 120% | 95 - 105% |
Note: The example values are illustrative and should be determined experimentally for this compound in the specific wine matrix.
Typical Concentration of this compound in Wine
The concentration of this compound in wine can vary depending on the grape variety, winemaking process, and potential microbial activity. While not a commonly reported compound, its presence is generally at trace levels (ng/L to low µg/L). In cases of microbial spoilage, the concentration can be significantly higher and contribute to undesirable aromas.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of this compound in wine samples.
Caption: Workflow for this compound analysis.
References
Application Notes and Protocols for the Analysis of 2-Ethylanisole as a Flavor Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylanisole (also known as 1-ethyl-2-methoxybenzene) is a volatile aromatic compound that can be found in various food and beverage products. While specific data on its concentration and sensory threshold is limited in publicly available literature, its presence can contribute to the overall flavor profile, sometimes as a desirable characteristic and other times as an off-flavor. This document provides an overview of the analytical methods for the detection and quantification of this compound, a general experimental protocol, and a summary of its known and inferred properties. Due to the limited specific data on this compound, information from the closely related compound, 4-ethylanisole, is used as a reference for its sensory profile, and this should be noted when interpreting the data.
Sensory Profile and Occurrence
The sensory characteristics of this compound are not well-documented in scientific literature. However, the related compound 4-ethylanisole is described as having an "anise" odor. It is plausible that this compound contributes similar aromatic, slightly sweet, and anise-like notes to food and beverages.
This compound has been identified as a volatile compound in some fermented beverages and aged food products. Its formation can be a result of microbial activity or chemical changes during processing and storage. The impact of this compound on the final product's flavor depends on its concentration and the presence of other flavor compounds.
Quantitative Data
| Food/Beverage Matrix | Concentration Range (µg/L or µg/kg) | Analytical Method Used | Reference |
| Wine (e.g., aged red wine) | Data not available | GC-MS | - |
| Beer (e.g., barrel-aged) | Data not available | HS-SPME-GC-MS | - |
| Fermented Foods | Data not available | GC-O | - |
Experimental Protocol: Determination of this compound in Alcoholic Beverages by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the extraction and analysis of this compound in liquid matrices such as wine or beer.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal standard (e.g., 2-methylanisole or a deuterated analog)
-
Methanol or ethanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME autosampler or manual holder
-
Heating and agitation unit for headspace vials
3. Standard Preparation
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with a model beverage solution (e.g., 12% ethanol in water for wine analysis) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/L).
-
Spike each working standard and sample with the internal standard at a constant concentration.
4. Sample Preparation
-
Pipette 10 mL of the beverage sample into a 20 mL headspace vial.
-
Add a known amount of sodium chloride (e.g., 2 g) to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Add the internal standard.
-
Immediately seal the vial with the screw cap.
5. HS-SPME Procedure
-
Place the vial in the heating and agitation unit and equilibrate at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
6. GC-MS Analysis
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 15°C/min (hold for 5 min).
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis, using characteristic ions of this compound (e.g., m/z 136, 121, 107, 91).
7. Data Analysis
-
Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard.
-
Quantify the concentration of this compound using the calibration curve constructed from the peak area ratios of the analyte to the internal standard.
Visualizations
Caption: Workflow for this compound analysis.
Caption: General olfactory signaling pathway.[1][2]
Conclusion
The analysis of this compound in food and beverages is crucial for understanding its contribution to the overall flavor profile. While specific data regarding its sensory threshold and concentration in various products remains scarce, the analytical methodology provided here offers a robust framework for its detection and quantification. Further research is needed to establish a comprehensive understanding of the sensory impact of this compound and its prevalence in the food and beverage industry. The provided diagrams illustrate a typical analytical workflow and the general mechanism by which such aromatic compounds are perceived.
References
Application of 2-Ethylanisole in Fragrance Formulation: A Guide for Researchers and Formulation Scientists
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
2-Ethylanisole, an aromatic ether, presents an intriguing profile for fragrance formulators. While detailed public-domain sensory data on this compound is limited, its structural similarity to other well-characterized anisole derivatives suggests its potential utility in fine fragrance, personal care, and home care applications. This document provides a comprehensive overview of the known properties of this compound, outlines its potential applications in fragrance formulation, and details experimental protocols for its evaluation.
Based on structure-odor relationships, where the related compound 4-ethylanisole is described as having a sweet, anise-like scent, it can be hypothesized that this compound may possess a nuanced aromatic profile with potential green, spicy, or phenolic facets. Its performance and character would be highly dependent on the composition of the fragrance into which it is incorporated. The following sections detail the known quantitative data and provide a framework for the systematic evaluation of this compound in fragrance formulations.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | TCI |
| Synonyms | o-Ethylanisole, 1-Ethyl-2-methoxybenzene | TCI |
| CAS Number | 14804-32-1 | TCI |
| Molecular Formula | C₉H₁₂O | TCI |
| Molecular Weight | 136.19 g/mol | TCI |
| Appearance | Colorless to Almost Colorless Clear Liquid | TCI |
| Purity (GC) | >98.0% | TCI |
| Boiling Point | 187 °C at 760 mmHg | FlavScents |
| Flash Point | 60.60 °C (141.00 °F) TCC (est.) | FlavScents |
| Vapor Pressure | 0.549000 mmHg (est.) | FlavScents |
Application Notes
Potential Olfactory Profile and Contribution
While specific organoleptic notes for this compound are not widely published, its chemical structure as an ortho-substituted ethyl ether of phenol suggests it may contribute a complex aromatic character. It is plausible that this compound could serve as a unique modifier in various fragrance families:
-
Fougère and Aromatic Compositions: The potential for a green, slightly phenolic, and anisic character could add a modern twist to classic fougère structures, complementing lavender, coumarin, and oakmoss.
-
Spicy and Oriental Blends: If possessing spicy facets, it could enhance the warmth and complexity of fragrances rich in clove, cinnamon, and other spices.
-
Floral Accords: In small quantities, it might be used to introduce a natural, green, or subtly spicy nuance to white floral or carnation-type fragrances, adding depth and realism.
-
Woody and Chypre Fragrances: Its aromatic nature could blend well with woody notes like cedarwood and vetiver, and could potentially be used to add lift and complexity to chypre compositions.
Usage Levels and Blending Properties
The optimal concentration of this compound in a fragrance formulation would need to be determined through empirical testing. Based on the use of other powerful aromatic materials, a practical range could be from 0.01% to 2.0% of the fragrance concentrate. At lower levels, it may act as a "finishing" agent, adding a subtle complexity without defining the primary scent profile. At higher concentrations, it could contribute more significantly to the main accord.
This compound's blending properties would need to be evaluated in combination with a wide range of common fragrance raw materials. Its compatibility with other ethers, alcohols, esters, and lactones should be systematically assessed to identify synergistic or antagonistic effects.
Experimental Protocols
The following protocols provide a framework for the comprehensive evaluation of a fragrance formulation containing this compound.
Protocol 1: Sensory Analysis of this compound
Objective: To characterize the odor profile of this compound and determine its olfactory threshold.
Materials:
-
This compound (>98.0% purity)
-
Odorless solvent (e.g., dipropylene glycol, ethanol)
-
Glass vials
-
Olfactory smelling strips (blotters)
-
Trained sensory panel (n=10-15)
Methodology:
-
Preparation of Dilutions: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1%, 0.01% w/w).
-
Odor Profile Description:
-
Dip smelling strips into the 1% and 10% dilutions.
-
Present the strips to the sensory panel in a well-ventilated, odor-free environment.
-
Panelists individually record odor descriptors at different time intervals (top note, middle note, base note) over several hours.
-
Compile the descriptors to create a comprehensive odor profile.
-
-
Olfactory Threshold Determination:
-
Utilize a forced-choice method (e.g., triangle test) with progressively lower concentrations of this compound.
-
Determine the lowest concentration at which a statistically significant portion of the panel can detect a difference from the blank solvent.
-
Protocol 2: Evaluation of a Fragrance Formulation Incorporating this compound
Objective: To assess the performance, stability, and longevity of a model fragrance formulation containing this compound.
Part A: Formulation
-
Create a base fragrance formulation (e.g., a simple floral or woody accord).
-
Prepare two versions of the fragrance: a control without this compound and a test sample with a specific concentration of this compound (e.g., 0.5%).
Part B: Stability Testing
-
Accelerated Stability:
-
Store aliquots of both the control and test fragrances in clear and amber glass vials at elevated temperatures (e.g., 40°C) for a period of 1 to 3 months.
-
At regular intervals (e.g., 2, 4, 8, 12 weeks), evaluate the samples for changes in color, clarity, and odor profile compared to a reference sample stored at room temperature in the dark.
-
-
Light Stability:
-
Expose the fragrances in clear glass vials to a controlled UV light source.
-
Evaluate for any changes in color and scent at specified time points.
-
Part C: Longevity and Performance Assessment
-
On Blotter:
-
Dip smelling strips into both the control and test fragrances.
-
A trained panel evaluates the intensity and character of the scent at regular intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) until the scent is no longer detectable.
-
-
In Product Application (e.g., fine fragrance in ethanol):
-
Prepare a 15% solution of both the control and test fragrance concentrates in perfumer's alcohol.
-
Apply a standardized amount of each solution to the forearms of human panelists.
-
Panelists evaluate the fragrance intensity and character at the same intervals as the blotter test.
-
Visualizations
Caption: Experimental workflow for the evaluation of this compound in fragrance formulation.
Caption: Logical relationships in the evaluation of a fragrance ingredient.
Application Note and Protocol for the Liquid-Liquid Extraction of 2-Ethylanisole
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethylanisole (1-ethyl-2-methoxybenzene) is an aromatic ether that may be present in various sample matrices as a volatile or semi-volatile organic compound. Its efficient extraction and subsequent analysis are crucial in fields such as environmental monitoring, flavor and fragrance analysis, and as an intermediate in chemical synthesis. Liquid-liquid extraction (LLE) is a fundamental and widely used sample preparation technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.[1] This application note provides a detailed protocol for the liquid-liquid extraction of this compound from an aqueous matrix, followed by preparation for analysis, commonly by gas chromatography (GC).[2][3]
This protocol outlines the necessary steps, materials, and safety precautions for the efficient extraction of this compound.
Physicochemical Properties of Ethylanisole Isomers
A summary of the available quantitative data for ethylanisole isomers is presented below. This data is useful for selecting appropriate experimental conditions, such as the choice of extraction solvent and analytical parameters for GC.
| Property | This compound | 4-Ethylanisole | Reference(s) |
| Molecular Formula | C₉H₁₂O | C₉H₁₂O | [6][7] |
| Molecular Weight | 136.19 g/mol | 136.19 g/mol | [5][6] |
| Boiling Point | 187 °C (lit.) | 84 °C at 6 mmHg (lit.) | [5][6] |
| Appearance | Colorless to almost colorless clear liquid | Colorless to light yellow clear liquid | [5][8] |
| LogP (estimated) | Not available | 3.125 | [5] |
| Water Solubility | Insoluble | Insoluble | [5] |
| Purity (typical) | >98.0% (GC) | 98+% | [5][8] |
| CAS Number | 14804-32-1 | 1515-95-3 | [5][6] |
Experimental Protocol: Liquid-Liquid Extraction of this compound
This protocol describes the extraction of this compound from an aqueous sample into an organic solvent using a separatory funnel.
Materials:
-
Aqueous sample containing this compound
-
Separatory funnel (appropriate volume for the sample and solvent)
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Pipettes
-
Diethyl ether or Dichloromethane (GC grade or equivalent)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ring stand and clamp
-
pH paper or pH meter (optional, for pH adjustment if necessary)
-
Rotary evaporator or gentle stream of nitrogen for solvent evaporation
-
Glass sample vials for final extract[9]
Procedure:
-
Sample Preparation:
-
Measure a known volume of the aqueous sample and place it into the separatory funnel.
-
If the sample is not at a neutral pH, adjust as necessary. For a neutral compound like this compound, a neutral pH is generally optimal.
-
-
Solvent Selection and Addition:
-
Based on the non-polar nature of this compound, a non-polar organic solvent in which it is highly soluble and which is immiscible with water is required.[10] Diethyl ether and dichloromethane are suitable choices.[2]
-
Add a volume of the selected organic solvent to the separatory funnel. A common starting ratio is 1:3 to 1:5 of solvent to aqueous sample, but this can be optimized.
-
-
Extraction:
-
Secure the stopper on the separatory funnel and, while holding the stopper and stopcock firmly, invert the funnel and shake gently for 10-15 seconds to allow for the partitioning of this compound into the organic phase.[1]
-
Periodically vent the funnel by opening the stopcock while it is inverted and pointed away from you and others to release any pressure buildup, especially when using a volatile solvent like diethyl ether.
-
Repeat the shaking and venting process for 1-2 minutes.
-
Clamp the separatory funnel to the ring stand and allow the two layers to separate completely. The less dense layer will be on top (typically diethyl ether), while the denser layer will be at the bottom (typically dichloromethane if used).
-
-
Separation of Layers:
-
Carefully remove the stopper from the top of the separatory funnel.
-
Drain the lower layer into a clean Erlenmeyer flask. If the organic layer is the lower phase, collect it. If the aqueous layer is the lower phase, drain it and then collect the upper organic layer through the top of the funnel to avoid contamination.
-
-
Repeat Extraction (Optional but Recommended):
-
To maximize the recovery of this compound, it is advisable to perform a second or even a third extraction. Return the aqueous layer to the separatory funnel and add a fresh portion of the organic solvent.
-
Repeat steps 3 and 4, combining the organic extracts from each extraction into the same flask.
-
-
Drying the Organic Extract:
-
The combined organic extracts will contain some dissolved water. Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the organic extract to act as a drying agent.
-
Swirl the flask gently. If the drying agent clumps together, add more until some of it remains free-flowing, indicating that all the water has been absorbed.
-
Allow the extract to stand for 5-10 minutes.
-
-
Concentration of the Extract:
-
Carefully decant or filter the dried organic extract into a clean, pre-weighed round-bottom flask, leaving the drying agent behind.
-
Remove the solvent using a rotary evaporator or by gently blowing a stream of nitrogen over the surface of the liquid in a fume hood. Be cautious not to evaporate to complete dryness to avoid loss of the volatile this compound.
-
The final concentrated extract can be transferred to a sample vial for analysis.[9]
-
-
Analysis:
Logical Workflow Diagram
The following diagram illustrates the key steps in the liquid-liquid extraction and sample preparation workflow for this compound analysis.
Caption: Workflow for the liquid-liquid extraction of this compound.
References
- 1. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. 1515-95-3 CAS MSDS (4-ETHYLANISOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. labsolu.ca [labsolu.ca]
- 7. o-Ethylanisole [webbook.nist.gov]
- 8. This compound | 14804-32-1 | TCI AMERICA [tcichemicals.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
Investigating 2-Ethylanisole as a Novel Biomarker for Oxidative Stress: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The scientific literature to date has not established a direct link between 2-ethylanisole and oxidative stress. This document outlines a proposed research framework and a series of hypothetical experimental protocols to investigate the potential of this compound as a novel biomarker for oxidative stress. The data presented are illustrative and intended to guide potential research in this area.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][2][3] The identification of novel, sensitive, and non-invasive biomarkers for oxidative stress is a critical area of research for early disease detection, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.
Volatile organic compounds (VOCs) present in exhaled breath are metabolic byproducts that can offer a real-time snapshot of the body's physiological state.[4][5][6] this compound, a volatile aromatic compound, has been identified in some biological samples; however, its origin and physiological significance remain largely unexplored. This document presents a hypothetical framework to investigate the correlation between the levels of this compound and the state of oxidative stress. The proposed studies aim to determine if this compound could serve as a potential non-invasive biomarker for oxidative stress.
Proposed Signaling Pathway Involvement
While the direct involvement of this compound in oxidative stress signaling is unknown, it is hypothesized that its formation or metabolism could be linked to pathways affected by ROS. Oxidative stress is known to activate several signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, which in turn regulate the expression of antioxidant enzymes and inflammatory cytokines.[1][2][3][7] It is plausible that the enzymatic machinery responsible for the synthesis or breakdown of this compound could be influenced by the cellular redox state.
Caption: Hypothesized link between ROS, established oxidative stress pathways, and this compound metabolism.
Experimental Protocols
To investigate the potential of this compound as a biomarker for oxidative stress, a series of in vitro and in vivo experiments are proposed.
Experimental Workflow
Caption: Proposed experimental workflow for investigating this compound as an oxidative stress biomarker.
In Vitro Studies
Objective: To determine if the production of this compound by cultured cells correlates with induced oxidative stress.
1. Cell Culture and Induction of Oxidative Stress:
-
Cell Lines: Human hepatoma cells (HepG2) or human lung adenocarcinoma cells (A549) are suitable models.
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM for HepG2, F-12K for A549) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Oxidative Stress:
-
Prepare a stock solution of hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (t-BHP).
-
Seed cells in gas-tight vials suitable for headspace analysis.
-
Once cells reach 70-80% confluency, replace the medium with fresh medium containing varying concentrations of the oxidizing agent (e.g., 100 µM, 250 µM, 500 µM H2O2).[8]
-
Include a vehicle control group (no oxidizing agent).
-
Incubate for a predetermined time (e.g., 2, 6, 12, 24 hours).
-
2. Sample Collection:
-
Headspace VOCs: After incubation, collect the headspace gas from the sealed vials using a gas-tight syringe for immediate analysis or by using a solid-phase microextraction (SPME) fiber.[5]
-
Cell Lysate: After headspace collection, wash the cells with phosphate-buffered saline (PBS), and then lyse the cells for the analysis of established oxidative stress markers.
3. Analytical Methods:
-
This compound Quantification (GC-MS):
-
Utilize a gas chromatograph coupled with a mass spectrometer (GC-MS).[5][9]
-
For SPME samples, desorb the fiber in the GC inlet.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Establish a temperature program to separate this compound from other VOCs.
-
Identify this compound based on its retention time and mass spectrum, and quantify using a standard curve prepared with a pure this compound standard.
-
-
Malondialdehyde (MDA) Assay:
-
Measure lipid peroxidation in cell lysates using a commercially available TBARS (Thiobarbituric Acid Reactive Substances) assay kit.[10]
-
The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product, which can be measured spectrophotometrically.
-
-
8-hydroxy-2'-deoxyguanosine (8-OHdG) Assay:
In Vivo Studies
Objective: To investigate the correlation between exhaled this compound and systemic oxidative stress in an animal model.
1. Animal Model and Induction of Oxidative Stress:
-
Animals: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Induction of Oxidative Stress:
-
Administer a pro-oxidant agent such as carbon tetrachloride (CCl4) or diquat.[13] For example, a single intraperitoneal injection of CCl4 (dissolved in corn oil) can be used to induce acute oxidative stress.
-
Divide animals into a control group (vehicle only) and one or more treatment groups with varying doses of the pro-oxidant.
-
2. Sample Collection:
-
Exhaled Breath: Collect exhaled breath samples before and at multiple time points after the induction of oxidative stress. This can be done using specialized collection chambers that trap VOCs on sorbent tubes.
-
Blood, Urine, and Tissues: At the end of the experiment, collect blood, urine, and tissue samples (e.g., liver, lung) for the analysis of established oxidative stress markers.
3. Analytical Methods:
-
This compound Quantification (GC-MS):
-
Analyze the sorbent tubes by thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS).[6]
-
Quantify this compound as described for the in vitro studies.
-
-
MDA and 8-OHdG Assays:
-
Perform MDA and 8-OHdG assays on plasma, urine, and tissue homogenates using commercially available kits as described for the in vitro studies.
-
Data Presentation (Hypothetical)
The following tables present hypothetical data to illustrate the expected outcomes if this compound were a valid biomarker for oxidative stress.
Table 1: Hypothetical In Vitro Data from HepG2 Cells Exposed to H2O2 for 24 hours
| Treatment Group | This compound in Headspace (ng/10^6 cells) | MDA in Cell Lysate (nmol/mg protein) | 8-OHdG in Cell Lysate (pg/µg DNA) |
| Control | 1.2 ± 0.3 | 2.5 ± 0.5 | 15.3 ± 2.1 |
| 100 µM H2O2 | 3.8 ± 0.7 | 5.1 ± 0.9 | 28.9 ± 3.5 |
| 250 µM H2O2 | 8.5 ± 1.2 | 9.8 ± 1.5 | 55.2 ± 6.8 |
| 500 µM H2O2 | 15.2 ± 2.1 | 18.3 ± 2.7 | 98.6 ± 10.4 |
| p < 0.05 compared to Control |
Table 2: Hypothetical In Vivo Data from Rats 24 hours after CCl4 Administration
| Treatment Group | Exhaled this compound (ng/L) | Plasma MDA (µM) | Urinary 8-OHdG (ng/mg creatinine) |
| Control (Corn Oil) | 5.7 ± 1.1 | 1.8 ± 0.4 | 8.2 ± 1.5 |
| CCl4 (0.5 g/kg) | 12.3 ± 2.5 | 3.9 ± 0.7 | 18.5 ± 3.2 |
| CCl4 (1.0 g/kg) | 25.8 ± 4.2 | 7.2 ± 1.1 | 35.1 ± 5.8 |
| * p < 0.05 compared to Control |
Conclusion and Future Directions
The presented application notes and protocols provide a comprehensive, albeit hypothetical, framework for the initial investigation of this compound as a potential biomarker for oxidative stress. Should these or similar studies yield a positive correlation, further research would be warranted to explore the metabolic origins of this compound, its specificity and sensitivity as a biomarker in various disease models, and its potential for translation to human studies. The non-invasive nature of breath analysis makes the prospect of a volatile biomarker for oxidative stress particularly appealing for clinical applications.
References
- 1. gosset.ai [gosset.ai]
- 2. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Breath Analysis via Gas Chromatography–Mass Spectrometry (GC-MS) in Chronic Coronary Syndrome (CCS): A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular pathways associated with oxidative stress and their potential applications in radiotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Exhaled breath analysis using GC-MS and an electronic nose for lung cancer diagnostics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 11. Technical Information page 2 of 4 for Oxidative stress markers: Japan Institute for the Control of Aging (JaICA) [jaica.com]
- 12. genox.com [genox.com]
- 13. Some In Vitro/In Vivo Chemically-Induced Experimental Models of Liver Oxidative Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of 2-Ethylanisole in Environmental Water Samples
Introduction
2-Ethylanisole is a volatile organic compound that can be present in environmental water samples, contributing to off-flavors and undesirable odors. Its presence, even at trace levels, can lead to consumer complaints regarding water quality. Therefore, a sensitive and reliable analytical method for the determination of this compound is crucial for water quality monitoring and management. This document provides a detailed protocol for the analysis of this compound in environmental water samples using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly suitable for the trace-level quantification of volatile and semi-volatile organic compounds in aqueous matrices.[1]
Analytical Principle
The method involves the extraction and preconcentration of this compound from the water sample using HS-SPME. In this technique, a fused silica fiber coated with a stationary phase is exposed to the headspace above the water sample. Volatile and semi-volatile compounds, including this compound, partition from the aqueous phase into the headspace and are then adsorbed onto the SPME fiber. After extraction, the fiber is transferred to the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation. The separated compounds are subsequently detected and quantified by a mass spectrometer.
Experimental Protocols
1. Sample Collection and Preservation
-
Sample Collection: Collect water samples in amber glass bottles with polytetrafluoroethylene (PTFE)-lined screw caps to minimize analyte loss through volatilization and photodegradation. Fill the bottles to the brim to eliminate any headspace.
-
Dechlorination: If the water sample contains residual chlorine, it should be quenched at the time of collection by adding a dechlorinating agent (e.g., ascorbic acid or sodium thiosulfate) to prevent the formation of disinfection byproducts that could interfere with the analysis.
-
Preservation: For short-term storage, cool the samples to 4°C. For longer-term storage, acidification to pH < 2 with hydrochloric acid is recommended to inhibit microbial degradation of the analyte. However, it is important to note that preservation with acid can affect the stability of other classes of compounds.[2]
-
Storage: Store the samples at 4°C in the dark and analyze as soon as possible, preferably within 72 hours of collection.
2. Reagents and Standards
-
This compound standard: Purity ≥ 98%.
-
Internal Standard (IS): A deuterated analog of a similar compound (e.g., d5-anisole) is recommended for accurate quantification.
-
Solvents: Methanol or ethanol (HPLC grade or equivalent) for the preparation of stock and working standard solutions.
-
Reagent Water: Purified water (e.g., Milli-Q or equivalent) free of interfering compounds.
-
Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove any organic contaminants.
3. Preparation of Standards
-
Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh a known amount of this compound and dissolve it in a precise volume of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with reagent water. These solutions should cover the expected concentration range of this compound in the environmental samples.
-
Internal Standard Spiking Solution: Prepare a stock solution of the internal standard in methanol and dilute it to a suitable concentration for spiking into all standards, blanks, and samples.
4. HS-SPME Procedure
-
SPME Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range analysis of volatile and semi-volatile compounds, including anisoles.[2] The fiber should be conditioned before its first use according to the manufacturer's instructions.
-
Sample Preparation for Extraction:
-
Transfer a known volume of the water sample (e.g., 10 mL) into a 20 mL headspace vial.
-
Add a known amount of internal standard to each vial.
-
Add a salting-out agent, such as sodium chloride (e.g., 3 g), to the sample to increase the ionic strength and promote the partitioning of this compound into the headspace.
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
-
Extraction:
-
Place the vial in a heating and agitation module (e.g., a heating block with a magnetic stirrer or an autosampler with an agitator).
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 5 minutes) with continuous agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the temperature and agitation.
-
5. GC-MS Analysis
-
Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption.
-
GC-MS Parameters: The following are typical starting parameters that should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Port Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Temperature Program | Initial: 40°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-300 |
| Acquisition Mode | Full Scan for identification and/or Selected Ion Monitoring (SIM) for quantification |
-
Identification and Quantification:
-
Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with those of a pure standard.
-
Quantification: For quantification, a calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard solutions. The concentration of this compound in the samples is then determined from this calibration curve.
-
Data Presentation
The performance of the analytical method should be validated to ensure its accuracy, precision, and sensitivity. The following tables present representative quantitative data for the analysis of a similar compound, 2-methylanisole, which can be used as a starting point for the validation of the this compound method. Note: This data is for illustrative purposes, and the method must be validated specifically for this compound.
Table 1: Method Detection Limit (MDL) and Limit of Quantification (LOQ)
| Analyte | Method Detection Limit (MDL) (ng/L) | Limit of Quantification (LOQ) (ng/L) |
| 2-Methylanisole (proxy) | 0.5 | 1.5 |
Data is illustrative and based on a similar compound. Actual MDL and LOQ for this compound must be experimentally determined.
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 2-Methylanisole (proxy) | 5 | 98 | 7 |
| 20 | 102 | 5 | |
| 50 | 99 | 4 |
Data is illustrative and based on a similar compound. Accuracy and precision for this compound must be determined through recovery studies using spiked environmental water samples.
Table 3: Odor Threshold Context
| Compound | Odor Threshold Concentration (ng/L) | Reference |
| Geosmin | 4 - 10 | [3] |
| 2-Methylisoborneol (MIB) | 5 - 10 | [3] |
| 2,4,6-Trichloroanisole | 0.03 - 4 | [3] |
| This compound | Not readily available |
The odor threshold for this compound is not well-documented in publicly available literature. However, the low odor thresholds of other anisoles and common taste and odor compounds highlight the need for highly sensitive analytical methods.
Mandatory Visualization
Caption: Workflow for the determination of this compound in water by HS-SPME-GC-MS.
References
Application of 2-Ethylanisole in Metabolomics: A Detailed Overview for Researchers
For Immediate Release
[City, State] – [Date] – In the evolving landscape of metabolomics research, the volatile organic compound (VOC) 2-ethylanisole is emerging as a significant biomarker, particularly in studies related to microbial metabolism and its implications for food science, environmental monitoring, and potentially, health diagnostics. These application notes and protocols are designed for researchers, scientists, and drug development professionals interested in leveraging this compound in their metabolomics studies.
Application Notes: The Utility of this compound in Metabolomics
This compound (C₉H₁₂O) is an aromatic ether that has been identified as a microbial volatile organic compound (MVOC). Its presence can be indicative of specific metabolic activities, primarily in fungi and bacteria. This makes it a valuable tool in various research and development sectors.
1. Biomarker for Fungal Activity and Food Spoilage:
This compound is a known metabolite produced by various fungal species.[1][2][3] Its detection can serve as a non-invasive biomarker for fungal contamination and spoilage in food products and agricultural commodities.[3][4][5] In the context of food science, monitoring for this compound can aid in the early detection of spoilage, thereby preventing economic losses and potential health risks associated with mycotoxin-producing fungi.[3]
2. Environmental and Indoor Air Quality Monitoring:
As an MVOC, this compound can be detected in indoor environments, where its presence may indicate mold growth.[1][2] This has significant implications for indoor air quality assessment and the health of occupants. Metabolomics studies of air samples can utilize this compound as a marker to identify and characterize microbial contamination in buildings.
3. Potential in Clinical Diagnostics:
While direct clinical applications are still under investigation, the detection of microbial metabolites like this compound in human samples (e.g., breath, feces) could potentially serve as a diagnostic marker for certain infections or dysbiosis of the gut microbiota. The unique VOC profiles produced by pathogenic microorganisms can be harnessed for early and non-invasive disease diagnosis.[6]
4. Flavor and Fragrance Industry:
In the food and beverage industry, this compound can contribute to the aroma profile. Understanding its metabolic production by fermenting microorganisms is crucial for controlling and optimizing the flavor of products such as wine and cheese.
Experimental Protocols
The analysis of this compound and other VOCs in metabolomics studies predominantly relies on Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity and specificity for volatile compounds.[7][8][9][10] Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique for extracting and concentrating VOCs from various matrices before GC-MS analysis.[7][10][11][12]
Protocol 1: Analysis of this compound in Microbial Cultures using HS-SPME-GC-MS
Objective: To identify and quantify this compound produced by a microbial culture.
Materials:
-
Microbial culture in a suitable liquid or solid medium
-
20 mL airtight headspace vials with Teflon-lined septa[7]
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)[7]
-
SPME manual holder
-
Heater-stirrer or water bath
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5MS)[7][10]
-
This compound standard for calibration
Procedure:
1. Sample Preparation: a. Inoculate 10 mL of sterile growth medium in a 20 mL headspace vial with the microorganism of interest. b. Prepare a sterile medium-only vial to serve as a blank control.[7] c. Seal the vials with the airtight septa and incubate under appropriate conditions (e.g., 28°C) to allow for microbial growth and VOC production.[7]
2. Headspace Solid-Phase Microextraction (HS-SPME): a. After the incubation period, equilibrate the sample vials at a specific temperature (e.g., 40-60°C) for 15-30 minutes to allow VOCs to partition into the headspace. b. Manually insert the pre-conditioned SPME fiber through the septum into the headspace of the vial, ensuring the fiber does not touch the sample.[7] c. Expose the fiber to the headspace for a defined period (e.g., 10-30 minutes) to adsorb the volatile compounds.[7]
3. GC-MS Analysis: a. Immediately after extraction, retract the fiber and insert it into the heated injection port of the GC-MS for thermal desorption of the analytes. b. GC Parameters (Example):
- Injector Temperature: 250°C (splitless mode)[10][11]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[10][11]
- Oven Temperature Program: Initial temperature of 40-50°C (hold for 2 min), ramp at 5-10°C/min to 250-280°C (hold for 5-10 min).[9][10]
- Column: 30 m x 0.25 mm ID x 0.25 µm film thickness non-polar column.[10] c. MS Parameters (Example):
- Ion Source Temperature: 230-250°C[10]
- Ionization Energy: 70 eV[10]
- Mass Scan Range: m/z 40-400
4. Data Analysis: a. Identify this compound by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a pure standard and/or a spectral library (e.g., NIST).[8] b. For quantitative analysis, prepare a calibration curve using known concentrations of the this compound standard.
Data Presentation
Quantitative data from metabolomics studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Quantitative Analysis of this compound in Microbial Cultures
| Microbial Species | Culture Medium | Incubation Time (days) | This compound Concentration (ng/mL) ± SD |
| Aspergillus niger | Potato Dextrose Agar | 5 | 150.2 ± 12.5 |
| Penicillium roqueforti | Czapek Dox Agar | 7 | 210.8 ± 18.3 |
| Control (Medium only) | Potato Dextrose Agar | 5 | Not Detected |
| Control (Medium only) | Czapek Dox Agar | 7 | Not Detected |
| Note: The data presented in this table are hypothetical and for illustrative purposes only. |
Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental workflows.
Disclaimer: The metabolic pathway presented is hypothetical and based on known biotransformations of related phenolic compounds in fungi. Further research is required for its validation. Fungi can convert p-coumaric acid to various phenolic compounds.[13] The proposed pathway involves the decarboxylation of a precursor acid to form an ethylphenol intermediate, which is then methylated to produce this compound.
References
- 1. inspectapedia.com [inspectapedia.com]
- 2. Microbial volatile organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Volatile biomarkers of fungal infection and mycotoxin contamination in fruits and vegetables: emerging targets for monitoring and early warning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancements in the Technologies Detecting Food Spoiling Agents [mdpi.com]
- 5. Chemical/biochemical detection of spoilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomedically important pathogenic fungi detection with volatile biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. inbre.jabsom.hawaii.edu [inbre.jabsom.hawaii.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Note: Analytical Method for the Detection of 2-Ethylanisole in Wine
Abstract
This application note details a sensitive and robust analytical method for the determination of 2-ethylanisole in wine using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This compound is a volatile organic compound that can impact the aromatic profile of wine. The described methodology provides a reliable protocol for its quantification, crucial for quality control in the wine industry and for research purposes. This document provides detailed experimental protocols, data presentation, and visual workflows to assist researchers, scientists, and drug development professionals.
Introduction
This compound (CAS No: 14804-32-1) is an aromatic compound that can be present in various fermented beverages, including wine. Its presence can influence the sensory characteristics of the final product. Therefore, a reliable and sensitive analytical method is essential for its monitoring and control. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex matrices like wine.[1] Coupled with headspace solid-phase microextraction (HS-SPME), it offers a solvent-free, sensitive, and automated sample preparation method.[2]
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This technique is ideal for the extraction of volatile compounds from liquid matrices such as wine.
-
Sample Aliquot: Place 5 mL of the wine sample into a 20 mL headspace vial.
-
Internal Standard: Add a known concentration of a suitable internal standard (e.g., 4-methyl-2-pentanol) to the sample.
-
Matrix Modification: Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample, which promotes the release of volatile compounds into the headspace.[3]
-
Equilibration: Seal the vial and place it in a temperature-controlled agitator. Allow the sample to equilibrate at 40°C for 15 minutes with agitation.
-
Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for 30 minutes at 40°C to adsorb the analytes.[3]
-
Desorption: Retract the fiber and introduce it into the hot injector of the GC-MS for thermal desorption of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following GC-MS parameters provide a starting point for the analysis of this compound and should be optimized for the specific instrument and application.
Table 1: GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 40°C (held for 2 min), ramped to 250°C at 10°C/min (held for 5 min) |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-300 amu (Full Scan) |
| Data Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Qualitative and Quantitative Analysis
-
Qualitative Analysis: Identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard or a reference library such as the NIST Mass Spectral Library. The molecular weight of this compound is 136.19 g/mol .[4]
-
Quantitative Analysis: For quantitative analysis, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. A calibration curve should be prepared using standard solutions of this compound of known concentrations in a matrix similar to the samples being analyzed (e.g., a model wine solution). The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. The use of an internal standard is recommended for improved accuracy and precision.
Table 2: Characteristic Ions for this compound (SIM Mode)
Based on the fragmentation pattern of anisole derivatives, the following ions are recommended for monitoring this compound. The most abundant, unique ion should be used for quantification (Quantifier Ion), while others are used for confirmation (Qualifier Ions).
| Ion Type | m/z |
| Molecular Ion [M]+ | 136 |
| Fragment Ion [M-CH3]+ | 121 |
| Quantifier Ion | 121 |
| Qualifier Ion 1 | 136 |
| Qualifier Ion 2 | 91 |
| Qualifier Ion 3 | 77 |
Note: The selection of the quantifier and qualifier ions should be confirmed by analyzing a pure standard of this compound.
Data Presentation
Quantitative data for method validation should be summarized for clarity and easy comparison. The following table provides an example based on typical performance for similar compounds analyzed by HS-SPME-GC-MS in a wine matrix.[5][6]
Table 3: Method Validation Parameters (Hypothetical for this compound)
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/L |
| Accuracy (Recovery %) | 90 - 110% |
| Precision (RSD %) | < 15% |
Sensory Threshold
Experimental Workflow and Signaling Pathway Diagrams
To better visualize the experimental process and logical relationships, the following diagrams are provided.
Caption: Experimental workflow for the analysis of this compound in wine.
Caption: Logical relationship for this compound detection and impact assessment.
Conclusion
The described HS-SPME-GC-MS method provides a reliable and sensitive approach for the determination of this compound in wine. This application note offers a comprehensive protocol that can be adapted for routine quality control analysis and research applications. Proper method validation is crucial to ensure the accuracy and precision of the results. Further studies are recommended to establish the specific sensory threshold of this compound in different wine varieties to better understand its contribution to the overall aroma profile.
References
- 1. americanvineyardmagazine.com [americanvineyardmagazine.com]
- 2. o-Ethylanisole [webbook.nist.gov]
- 3. Benzenamine, 2-ethyl- [webbook.nist.gov]
- 4. o-Ethylanisole [webbook.nist.gov]
- 5. The Effect of Ethanol on the Compound Thresholds and Aroma Perception in Chinese Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and Green Extraction Method Based on HS–SPME/GC–MS to Identify Chemical Markers of X-Ray Irradiated Hen Eggs [mdpi.com]
- 7. asbcnet.org [asbcnet.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing of 2-Ethylanisole in Gas Chromatography
Welcome to the technical support center for troubleshooting Gas Chromatography (GC) issues. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues observed during the analysis of 2-ethylanisole.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: What are the primary causes of peak tailing for this compound in my GC analysis?
A1: Peak tailing for this compound, an aromatic ether, can generally be attributed to two main categories of issues:
-
Active Sites in the GC System: this compound, with its polar ether group, is susceptible to interactions with active sites within the GC flow path. These active sites are often silanol groups (Si-OH) present on the surfaces of the inlet liner, the column itself, or any connecting tubing.[1] These interactions can cause a portion of the analyte molecules to be retained longer, resulting in a tailing peak.
-
Physical Issues and Method Parameters: Problems with the physical setup of the GC system or suboptimal analytical method parameters can also lead to peak tailing. This can include issues like poor column installation, incorrect injection technique, or an inappropriate temperature program.
Q2: My this compound peak is tailing. Where should I start troubleshooting?
A2: A logical first step is to determine if the issue is chemical (related to active sites) or physical/method-related. You can do this by injecting a non-polar compound, like a hydrocarbon (e.g., hexane or heptane). If the hydrocarbon peak also tails, the problem is likely physical or related to the setup. If the hydrocarbon peak is symmetrical while the this compound peak tails, the issue is more likely due to active sites interacting with your analyte.[2]
Q3: How can I address peak tailing caused by active sites?
A3: To minimize interactions with active sites, you should focus on ensuring an inert flow path:
-
Inlet Liner Deactivation: The inlet liner is a primary site for analyte interactions. Using a liner with a high-quality deactivation treatment is crucial.[3][4][5][6] For aromatic ethers like this compound, a base-deactivated liner may provide better results compared to standard deactivations, as it can minimize interactions with the slightly acidic silanol groups.[1] Regularly replacing the inlet liner is also a critical preventative maintenance step.[3]
-
Column Choice and Conditioning: Employ a high-quality, inert GC column. For aromatic compounds, a column with a 5% phenyl-methylpolysiloxane stationary phase is a common choice. Ensure the column is properly conditioned before use to remove any residual manufacturing impurities and create a stable, inert surface.
-
Column Trimming: If the front end of the column becomes contaminated with non-volatile residues or active sites, it can lead to peak tailing. Trimming 10-20 cm from the inlet side of the column can often resolve this issue.[2]
Q4: What physical or method-related parameters should I check to resolve peak tailing?
A4: If you suspect a physical or method-related issue, consider the following:
-
Column Installation: Ensure the column is cut cleanly and squarely and installed at the correct depth in both the injector and detector. A poor cut can create turbulence and active sites.
-
Injection Technique: The speed and volume of injection can influence peak shape. While specific data for this compound is limited, generally, a faster injection can lead to sharper peaks. However, the injection volume should not overload the column, as this can cause peak fronting or broadening.[7]
-
Temperature Program: An oven temperature program that is too fast can lead to peak broadening and tailing. A good starting point for the initial oven temperature is about 20°C below the boiling point of the solvent.
-
Carrier Gas Flow Rate: An optimal carrier gas flow rate is essential for good peak shape. A flow rate that is too low can lead to band broadening and tailing.
Quantitative Data Summary
| Parameter | Potential Impact on Peak Tailing of this compound | Recommended Action |
| Inlet Liner Deactivation | High | Use a high-quality, preferably base-deactivated, inlet liner.[1] Replace regularly. |
| Column Inertness | High | Use a new, high-quality inert column. Consider a column specifically designed for trace analysis of active compounds. |
| Column Conditioning | High | Condition the column according to the manufacturer's instructions before initial use and after prolonged storage. |
| Injection Temperature | Medium | Optimize the temperature to ensure complete and rapid vaporization of this compound without causing degradation. |
| Injection Speed | Medium | A faster injection is generally preferred for sharper peaks, but avoid flash-back. |
| Injection Volume | Medium | Avoid overloading the column. An injection volume of 1 µL is a good starting point.[7] |
| Oven Temperature Program | Medium | Start with an initial oven temperature below the solvent's boiling point and use a moderate ramp rate. |
| Carrier Gas Flow Rate | Medium | Operate at the optimal flow rate for the carrier gas and column dimensions to ensure good efficiency. |
Detailed Experimental Protocols
Protocol 1: GC Inlet Liner Replacement and System Deactivation
This protocol describes the steps for replacing the inlet liner and performing a system bake-out to ensure an inert flow path.
Materials:
-
New, deactivated inlet liner (preferably base-deactivated)
-
Clean, lint-free gloves
-
Wrenches for GC fittings
-
Septum and O-ring for the inlet
Procedure:
-
Cool Down the GC: Set the injector and oven temperatures to below 40°C and turn off the carrier gas flow at the instrument (but not at the source).
-
Remove the Old Liner: Once the injector is cool, remove the septum nut and septum. Then, remove the inlet liner.
-
Inspect and Clean the Inlet: Inspect the inside of the injector for any residue or septum particles. If necessary, gently clean the inlet with a solvent-moistened swab.
-
Install the New Liner: Wearing clean gloves, carefully insert the new, deactivated liner into the injector.
-
Replace Septum and O-ring: Install a new septum and O-ring.
-
Restore Carrier Gas Flow: Turn the carrier gas flow back on at the instrument and check for leaks around the septum nut using an electronic leak detector.
-
System Bake-out (Conditioning):
-
Set the oven temperature to a low value (e.g., 40°C).
-
Set the injector and detector temperatures to their normal operating values.
-
Program the oven to ramp up to a temperature slightly above the final temperature of your analytical method (do not exceed the column's maximum temperature limit) at a rate of 5-10°C/min.
-
Hold at this temperature for 1-2 hours to bake out any contaminants from the system.
-
-
Equilibrate and Test: Cool the oven down to the initial temperature of your method and allow the system to equilibrate. Inject a standard of this compound to evaluate the peak shape.
Protocol 2: GC Column Conditioning
This protocol outlines the procedure for conditioning a new GC column to ensure optimal performance and inertness.
Materials:
-
New GC column
-
Wrenches for GC fittings
-
Carrier gas of high purity with an oxygen trap
Procedure:
-
Install the Column Inlet:
-
Carefully unwind the new column and install a nut and ferrule on the inlet end.
-
Cut about 10 cm from the inlet end of the column using a ceramic scoring wafer to ensure a clean, square cut.
-
Install the inlet end of the column into the injector to the correct depth as specified by the instrument manufacturer. Do not connect the detector end yet.
-
-
Purge the Column:
-
Turn on the carrier gas flow and set it to the flow rate you will use in your method.
-
Purge the column with carrier gas for 15-30 minutes at room temperature. This removes any air and moisture from the column.
-
-
Conditioning Program:
-
Set the oven temperature to 40°C.
-
Program the oven to ramp at 10°C/minute to a temperature 20°C above the final temperature of your analytical method, or to the column's isothermal temperature limit, whichever is lower.
-
Hold at this temperature for 1-2 hours. For columns with thicker films, a longer conditioning time may be necessary.
-
-
Cool Down and Connect to Detector:
-
After conditioning, cool the oven down to a low temperature (e.g., 40°C).
-
Turn off the carrier gas flow at the instrument.
-
Install the detector end of the column, ensuring a clean cut and correct installation depth.
-
-
Final Check:
-
Turn the carrier gas flow back on and check for leaks at both the injector and detector fittings.
-
Heat the detector to its operating temperature.
-
Run a blank temperature program to ensure a stable baseline before injecting your sample.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.
References
Technical Support Center: Analysis of 2-Ethylanisole by Gas Chromatography
This technical support center provides guidance on the optimization of Gas Chromatography (GC) oven temperature for the analysis of 2-ethylanisole. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the GC oven temperature program for this compound analysis?
A1: A good starting point for the GC oven temperature program for this compound, which has a boiling point of 187°C, can be adapted from methods used for similar compounds like 2-methylanisole.[1][2][3] A recommended initial program is to start at a lower temperature to ensure good trapping of the analyte on the column, followed by a temperature ramp to elute the compound.
Q2: Why is temperature programming preferred over an isothermal method for this analysis?
A2: Temperature programming is generally preferred for the analysis of volatile organic compounds like this compound, especially in complex matrices.[4] It allows for the separation of compounds with a wide range of boiling points, improves peak shape for later eluting compounds, and can reduce overall analysis time compared to an isothermal method.[4]
Q3: How does the initial oven temperature affect the analysis?
A3: The initial oven temperature is critical for achieving sharp peaks, especially for volatile compounds. A common practice for splitless injection is to set the initial oven temperature approximately 20°C below the boiling point of the sample solvent.[5] For split injection, a starting temperature 45°C lower than the elution temperature of the first peak of interest is a good rule of thumb.[5] Lowering the initial temperature can improve the resolution of early eluting peaks.
Q4: What is the impact of the temperature ramp rate on the separation?
A4: The temperature ramp rate affects both the analysis time and the resolution of the separation. A faster ramp rate will decrease the analysis time but may also decrease the resolution between closely eluting peaks. A common starting ramp rate is 10°C per minute.[1][6] The optimal ramp rate is often estimated as 10°C per column hold-up time.[5]
Q5: How do I determine the final oven temperature and hold time?
A5: The final oven temperature should be high enough to ensure that all components of interest and any potential matrix components are eluted from the column. A good practice is to set the final temperature about 20°C above the boiling point of the last eluting compound. A hold time at the final temperature, typically 3-5 times the column dead volume, helps to ensure the column is clean for the next injection.[6]
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is tailing. What are the possible causes and solutions?
-
Answer:
-
Cause: Active sites in the injector liner or on the column can interact with the analyte.
-
Solution: Use a deactivated inlet liner and ensure your GC column is of high quality and not degraded. If necessary, trim the first few centimeters of the column.
-
Cause: The column may be overloaded.
-
Solution: Reduce the injection volume or dilute the sample.
-
Cause: Improper column installation.
-
Solution: Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.[7]
-
-
Question: My peaks are fronting. What could be the issue?
-
Answer:
-
Cause: Column overload is a common cause of fronting peaks.
-
Solution: Decrease the amount of sample injected onto the column by reducing the injection volume or diluting the sample.
-
Cause: Incompatible solvent or sample matrix.
-
Solution: Ensure the sample is dissolved in a solvent that is compatible with the stationary phase of the column.
-
Issue: Retention Time Shifts
-
Question: The retention time for this compound is inconsistent between runs. Why is this happening?
-
Answer:
-
Cause: Fluctuations in carrier gas flow rate.
-
Solution: Check for leaks in the gas lines and ensure the gas pressure regulators are functioning correctly.
-
Cause: Inconsistent oven temperature.
-
Solution: Verify that the GC oven is calibrated and maintaining a stable temperature.
-
Cause: Changes in the column.
-
Solution: Column degradation over time can lead to retention time shifts. Consider replacing the column if it is old or has been subjected to harsh conditions.
-
Issue: Low Sensitivity/No Peak
-
Question: I am not seeing a peak for this compound, or the peak is very small. What should I check?
-
Answer:
-
Cause: Issues with the syringe or injector.
-
Solution: Check for a blocked syringe needle or a leak in the injector septum. Ensure the correct injection volume is being delivered.
-
Cause: The detector is not functioning correctly.
-
Solution: Verify that the detector is turned on and that the gas flows (for FID) or other parameters are set correctly.
-
Cause: The sample concentration is too low.
-
Solution: Prepare a more concentrated sample or use a more sensitive detection method if available.
-
Data Presentation
Table 1: Suggested Starting GC Parameters for this compound Analysis
| Parameter | Suggested Value | Notes |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column is a good starting point. |
| Injector Temperature | 250°C | Should be high enough to ensure rapid vaporization. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Depending on sample concentration. |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium | At a constant flow rate of 1.0 - 1.5 mL/min. |
| Oven Temperature Program | ||
| Initial Temperature | 70°C | Hold for 2 minutes. |
| Ramp Rate | 10°C/min | |
| Final Temperature | 220°C | Hold for 5 minutes. |
| Detector | FID or MS | |
| FID Temperature | 280°C | |
| MS Transfer Line | 280°C | |
| MS Ion Source | 230°C |
Experimental Protocols
Protocol for Optimization of GC Oven Temperature for this compound Analysis
-
System Preparation:
-
Install a suitable GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Set the injector and detector temperatures as suggested in Table 1.
-
Establish a stable carrier gas flow rate.
-
-
Sample Preparation:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or hexane) at a concentration of approximately 10 µg/mL.[1]
-
-
Initial Analysis (Scouting Run):
-
Inject the this compound standard using the starting oven temperature program outlined in Table 1.
-
Evaluate the resulting chromatogram for peak shape and retention time.
-
-
Optimization of Initial Temperature:
-
If the peak is broad or shows signs of splitting at the front, lower the initial oven temperature by 10-20°C and repeat the analysis.
-
If the analysis time is acceptable and the initial separation is good, proceed to the next step.
-
-
Optimization of Ramp Rate:
-
To improve separation from other components or to shorten the analysis time, adjust the ramp rate.
-
For better separation, decrease the ramp rate (e.g., to 5°C/min).
-
To shorten the analysis time, increase the ramp rate (e.g., to 15°C/min or 20°C/min), ensuring resolution is not compromised.
-
-
Optimization of Final Temperature and Hold Time:
-
Ensure the final temperature is sufficient to elute any less volatile compounds from the sample matrix.
-
Adjust the final hold time to ensure the baseline is stable and free of late-eluting peaks before the next injection.
-
-
Method Validation:
-
Once an optimal temperature program is established, perform replicate injections to confirm the reproducibility of retention times and peak areas.
-
Mandatory Visualization
Caption: Workflow for GC oven temperature optimization for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 2-ethyl anisole [flavscents.com]
- 4. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Improving the Resolution of Ethylanisole Isomers by GC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic (GC) separation of ethylanisole isomers (2-ethylanisole, 3-ethylanisole, and 4-ethylanisole).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating ethylanisole isomers by GC?
The main difficulty in separating positional isomers of ethylanisole is their very similar boiling points. Standard non-polar GC columns, which primarily separate compounds based on boiling point, will consequently provide poor resolution of these isomers.[1] Achieving separation requires a column with a stationary phase that can differentiate between the subtle differences in the isomers' polarity and shape.
Q2: What is the most critical factor for successfully separating these isomers?
The choice of the stationary phase is the single most important factor for separating positional isomers with similar boiling points.[1] A stationary phase that provides a different selectivity mechanism, such as dipole-dipole or π-π interactions, is necessary. Therefore, a mid- to high-polarity column is recommended over a non-polar one.[1]
Q3: Which types of GC column stationary phases are recommended for this separation?
For the separation of aromatic positional isomers like ethylanisoles, the following stationary phases are recommended:
-
Wax Phases (Polyethylene Glycol - PEG): These are highly polar phases and serve as an excellent starting point for method development. They separate based on polarity, and the differences in the position of the ethyl and methoxy groups on the benzene ring will influence their interaction with the stationary phase.[1]
-
Mid- to High-Polarity Cyanopropyl Phases: Stationary phases containing a high percentage of cyanopropyl groups (e.g., 50% or 70% cyanopropyl) offer unique selectivity for compounds with double bonds and aromatic rings.[1]
-
50% Phenyl Polysiloxane Phases: These medium-polarity phases provide selectivity based on a combination of dispersion forces and π-π interactions with the aromatic ring of the analytes.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of ethylanisole isomers.
Issue 1: Poor Resolution / Co-elution of Isomers
Symptoms:
-
Overlapping peaks for the ethylanisole isomers.
-
Asymmetrical peak shapes, such as shoulders or split tops.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Stationary Phase | The column is not selective enough for the isomers. Switch to a more polar column (e.g., a Wax or high-percentage cyanopropyl column).[1] |
| Suboptimal Oven Program | The temperature ramp is too fast, reducing the interaction time with the stationary phase. Decrease the initial temperature ramp rate (e.g., to 2-5°C/min). |
| Carrier Gas Flow Rate Too High | This reduces column efficiency. Optimize the carrier gas flow rate. For a 0.25 mm ID column, a linear velocity of around 35 cm/sec for Helium is a good starting point.[1] |
| Column Overload | Injecting too much sample can lead to peak broadening. Reduce the injection volume or dilute the sample. Increase the split ratio.[1] |
Troubleshooting Workflow for Poor Resolution:
Caption: A logical flowchart for troubleshooting poor separation.
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the System | Contamination in the inlet liner, column, or detector can cause peak tailing. Use a deactivated inlet liner, trim the first 10-20 cm from the column inlet, and ensure the column is properly conditioned.[1] |
| Column Overload | Injecting too much sample. Reduce the injection volume or dilute the sample. Increase the split ratio.[1] |
Issue 3: Retention Time Shifts
Symptoms:
-
Inconsistent retention times for the isomers between runs.
Possible Causes and Solutions:
| Cause | Solution |
| Unstable Carrier Gas Flow | Leaks or faulty gas regulators. Perform a leak check of the system and ensure gas regulators are providing a consistent pressure.[1] |
| Inconsistent Oven Temperature | Faulty oven temperature control. Verify the oven temperature with an external probe.[1] |
Experimental Protocols
The following are starting point methodologies for the separation of ethylanisole isomers. Optimization may be required for your specific instrumentation and sample matrix.
Method 1: Using a Wax Stationary Phase
This method is a good starting point due to the high polarity of the Wax phase.
| Parameter | Recommended Setting |
| GC Column | HP-INNOWax, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial Temp: 70°C, hold for 2 minRamp 1: 3°C/min to 140°CRamp 2: 20°C/min to 240°C, hold for 5 min |
| Detector | FID or MS |
| FID Temperature | 250°C |
| MS Transfer Line Temp. | 250°C |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode (MS) | Scan (m/z 40-250) or SIM |
| SIM Ions (m/z) | 136 (molecular ion), 121, 107, 91, 77 |
Method 2: Using a High-Percentage Cyanopropyl Stationary Phase
This type of phase offers a different selectivity that may be beneficial for resolving the meta and para isomers.
| Parameter | Recommended Setting |
| GC Column | DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial Temp: 60°C, hold for 2 minRamp 1: 5°C/min to 160°CRamp 2: 25°C/min to 250°C, hold for 5 min |
| Detector | FID or MS |
| FID Temperature | 260°C |
| MS Transfer Line Temp. | 260°C |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode (MS) | Scan (m/z 40-250) or SIM |
| SIM Ions (m/z) | 136 (molecular ion), 121, 107, 91, 77 |
Experimental Workflow:
Caption: GC-MS experimental workflow for ethylanisole isomer analysis.
Data Presentation
The following table summarizes the expected performance of different column types for the separation of ethylanisole isomers. Actual retention times and resolution will vary based on the specific instrument and conditions.
| Stationary Phase Type | Example Column | Expected Elution Order | Relative Resolution | Key Interaction Mechanism |
| Non-Polar | DB-1, HP-5ms | Based on boiling point (likely co-elution) | Poor | van der Waals / Dispersion |
| Mid-Polarity | DB-17, DB-225 | This compound, 3-ethylanisole, 4-ethylanisole | Moderate | Dipole-Dipole, π-π Interactions |
| High-Polarity (Wax) | HP-INNOWax | This compound, 3-ethylanisole, 4-ethylanisole | Good to Excellent | Hydrogen Bonding, Polarity |
| High-Polarity (Cyanopropyl) | DB-23, HP-88 | This compound, 3/4-ethylanisole | Good to Excellent | Strong Dipole-Dipole |
Note: The separation of 3-ethylanisole and 4-ethylanisole is typically the most challenging due to their very similar polarities and boiling points. A slower temperature ramp is often necessary to improve their resolution.
References
Technical Support Center: Analysis of 2-Ethylanisole in Complex Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the analysis of 2-ethylanisole in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: The matrix effect is the combined effect of all components in a sample, other than the analyte (in this case, this compound), on the measurement of the analyte's signal.[1] These additional components can either suppress or enhance the signal, leading to inaccurate quantification.[1][2] In complex matrices like wine or food, compounds such as phenols, sugars, and organic acids can co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source, a phenomenon that is a significant concern for accuracy and reproducibility.[3][4][5][6]
Q2: What are common sources of matrix effects in different sample types?
A2: The sources of matrix effects are highly dependent on the sample type.
-
Wine: The nonvolatile components, including polyphenolic compounds, proteins, and carbohydrates, are major contributors to matrix effects.[4] These can interact with this compound, affecting its volatility and release into the headspace for analysis.[7]
-
Food Commodities: Depending on the food, matrix components can include fats, proteins, carbohydrates, and pigments that can interfere with the analysis.[8][9]
-
Biological Fluids (e.g., plasma, urine): Endogenous components like phospholipids, salts, and proteins are primary sources of matrix effects in bioanalysis.[10][11][12]
Q3: How can I detect and quantify matrix effects?
A3: Matrix effects can be qualitatively and quantitatively assessed. A common quantitative method is the post-extraction spike method, where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent.[8][12][13] The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak area in matrix / Peak area in solvent) x 100
A value of 100% indicates no matrix effect, a value <100% indicates signal suppression, and a value >100% indicates signal enhancement.[9]
Q4: What are the most effective strategies to minimize or compensate for matrix effects?
A4: Several strategies can be employed:
-
Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) can be used to remove interfering matrix components.[1][14][15] SPE, particularly mixed-mode SPE, is often more effective at producing cleaner extracts compared to PPT.[14]
-
Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components can significantly reduce interference.[16][17]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the method's sensitivity.[13][18]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples can help to compensate for matrix effects.[2][3][18]
-
Stable Isotope Dilution Assay (SIDA): This is considered the gold standard for compensating for matrix effects.[19][20][21] A stable isotope-labeled internal standard (e.g., this compound-d3) is added to the sample and behaves almost identically to the analyte during sample preparation and analysis, effectively correcting for signal variations.[3][19]
Q5: When is the use of a stable isotope-labeled internal standard essential?
A5: The use of a stable isotope-labeled internal standard is highly recommended, and often essential, when:
-
The sample matrix is complex and variable between samples.[3]
-
Significant and unpredictable signal suppression or enhancement is observed.
-
Multi-step sample preparation procedures are involved where analyte loss can occur.[19]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Poor Reproducibility | Variable matrix effects between different samples.[3] | - Primary: Employ a stable isotope dilution assay (SIDA) using a labeled internal standard like this compound-d3.[3][19] - Secondary: Prepare matrix-matched calibration curves for each sample type if a representative blank matrix is available.[2] - Alternative: Use the standard addition method, although it is more time-consuming.[16][18] |
| Low Analyte Signal (Signal Suppression) | Co-eluting matrix components are interfering with the ionization of this compound.[3][11] | - Improve Sample Cleanup: Utilize more effective sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[14][15] - Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient, column chemistry) to achieve better separation of this compound from matrix components.[16] - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering compounds.[13] |
| Inaccurate Quantification | Calibration standards prepared in a clean solvent do not account for matrix effects present in the actual samples.[3] | - Matrix-Matched Calibration: Prepare calibration standards by spiking known concentrations of this compound into a blank matrix that is similar to the samples being analyzed.[2][3] - Standard Addition: Add known amounts of the analyte to the sample to create a calibration curve within the sample's own matrix.[18] |
| Analyte Loss During Sample Preparation | This compound is a volatile compound and can be lost during steps involving evaporation or high temperatures.[3] | - Minimize Evaporation: Avoid or minimize solvent evaporation steps where possible. - Control Temperature: If evaporation is necessary, perform it at low temperatures under a gentle stream of nitrogen. |
| Signal Enhancement | Matrix components may deactivate active sites in the GC inlet, leading to an increased response for this compound compared to a clean standard.[2][8] | - Analyte Protectants: In GC-MS, adding analyte protectants to the sample can mitigate this effect. - Matrix-Matched Calibration: This will also help to correct for signal enhancement.[2] |
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects.
| Sample Preparation Technique | Effectiveness in Reducing Matrix Effects | Comments |
| Protein Precipitation (PPT) | Least Effective | Often results in significant matrix effects due to the presence of many residual matrix components.[14] |
| Liquid-Liquid Extraction (LLE) | Moderately to Highly Effective | Can provide clean final extracts, especially when optimized (e.g., double LLE).[14][15] |
| Solid-Phase Extraction (SPE) | Highly Effective | Reversed-phase and ion-exchange SPE methods result in cleaner extracts than PPT.[14] Polymeric mixed-mode SPE is particularly effective at removing a wide range of interferences.[14] |
Experimental Protocols
Protocol 1: Determination of Matrix Effects using the Post-Extraction Spike Method
-
Prepare Blank Matrix Extract: Extract a sample known to be free of this compound using your established analytical method.
-
Prepare Spiked Matrix Sample: To a portion of the blank matrix extract, add a known concentration of this compound standard solution.
-
Prepare Solvent Standard: Prepare a standard solution of this compound in the final solvent of your sample preparation method at the same concentration as the spiked matrix sample.
-
Analysis: Analyze both the spiked matrix sample and the solvent standard using your analytical method (e.g., GC-MS or LC-MS).
-
Calculation: Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area of Spiked Matrix Sample / Peak Area of Solvent Standard) x 100
Protocol 2: Sample Preparation of Wine Samples using Solid-Phase Extraction (SPE)
-
Internal Standard Spiking: Take a 10 mL aliquot of the wine sample and spike it with the stable isotope-labeled internal standard (e.g., this compound-d3).
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the spiked wine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences like sugars and organic acids.
-
Elution: Elute the this compound and the internal standard from the cartridge with 5 mL of acetonitrile or another suitable organic solvent.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (e.g., 30°C). Reconstitute the residue in a suitable solvent for injection into the analytical instrument.
Protocol 3: Stable Isotope Dilution Assay (SIDA) for Quantification of this compound
-
Sample Preparation: To each sample, calibrator, and quality control sample, add a known and constant amount of the stable isotope-labeled internal standard (e.g., this compound-d3) at the beginning of the sample preparation process.
-
Extraction: Perform the sample extraction procedure (e.g., SPE as described in Protocol 2).
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of native this compound, each containing the same fixed concentration of the internal standard.
-
Analysis: Analyze the prepared samples and calibration standards by GC-MS or LC-MS/MS. Monitor at least one specific ion transition for both the native this compound and the labeled internal standard.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak area ratios on this calibration curve.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Mechanism of ion suppression by matrix components.
Caption: Experimental workflow for Stable Isotope Dilution Assay (SIDA).
References
- 1. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Wine matrix compounds affect perception of wine aromas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oeno-one.eu [oeno-one.eu]
- 8. waters.com [waters.com]
- 9. mdpi.com [mdpi.com]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. digital.csic.es [digital.csic.es]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. brewingscience.de [brewingscience.de]
- 20. benchchem.com [benchchem.com]
- 21. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Injection Reproducibility for 2-Ethylanisole
Welcome to the Technical Support Center for the analysis of 2-ethylanisole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor injection reproducibility in their gas chromatography (GC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor injection reproducibility for this compound?
Poor injection reproducibility in the GC analysis of this compound, a volatile aromatic compound, can stem from several factors. The most common sources of variability are associated with the injection system, including inconsistent injection volumes, sample degradation, and improper instrument parameters. Issues can arise from the autosampler, syringe, inlet liner, and septum.[1] Additionally, fluctuations in carrier gas flow and temperature, as well as the overall condition of the GC column, can contribute to inconsistent results.[1]
Q2: How does the injection technique affect the reproducibility of my results?
The injection technique is critical for achieving reproducible results. For manual injections, a smooth and rapid injection is crucial to minimize peak broadening.[2] For autosampler injections, the injection speed can influence the vaporization of the sample in the inlet. A fast injection is generally preferred to ensure the entire sample is introduced as a tight band. Inconsistent injection speeds can lead to variable peak areas and shapes.
Q3: Can the type of inlet liner I use impact the reproducibility for this compound?
Absolutely. The inlet liner provides the environment for sample vaporization. For active compounds like this compound, which has a polar ether group, the liner's deactivation is crucial to prevent adsorption and degradation, which can lead to poor reproducibility.[3] The geometry and volume of the liner also play a significant role. A liner with a taper can help focus the sample onto the column, while the internal volume must be sufficient to accommodate the sample vapor cloud to prevent backflash.[2][3] Using a liner with glass wool can aid in vaporization but may also introduce active sites if not properly deactivated.[3]
Q4: What is "backflash" and how can it cause poor reproducibility?
Backflash occurs when the vaporized sample expands to a volume greater than the capacity of the inlet liner.[4] This can cause the sample to contaminate the carrier gas lines and the septum, leading to carryover, ghost peaks, and poor peak area reproducibility.[4][5] The solvent used, injection volume, and inlet temperature all influence the likelihood of backflash.[2]
Q5: How often should I replace the septum and liner?
Regular maintenance of the injection port is vital for reproducible results. The septum should be replaced regularly as repeated punctures can cause leaks, leading to pressure fluctuations and poor reproducibility.[5] Inlet liners can become contaminated with non-volatile residues from the sample matrix over time.[3] It is good practice to inspect and replace the liner frequently, especially when analyzing dirty samples.[3]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to poor injection reproducibility for this compound.
Issue 1: Inconsistent Peak Areas
If you are observing significant variation in peak areas for replicate injections of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent peak areas.
Issue 2: Peak Shape Problems (Tailing or Fronting)
Poor peak shape can also contribute to reproducibility issues as it affects integration.
Caption: Troubleshooting workflow for poor peak shape.
Data Presentation
The following tables provide representative data on how different GC parameters can affect the reproducibility of volatile aromatic compounds, which can be extrapolated to the analysis of this compound.
Table 1: Effect of Injection Volume on Peak Area Reproducibility for Aromatic Compounds
| Injection Volume (µL) | Average Peak Area | Standard Deviation | % Relative Standard Deviation (%RSD) |
| 0.5 | 1,250,000 | 25,000 | 2.0 |
| 1.0 | 2,550,000 | 38,250 | 1.5 |
| 2.0 | 5,200,000 | 156,000 | 3.0 |
| 5.0 | 11,500,000 | 920,000 | 8.0 |
Note: This data is illustrative and based on typical performance for volatile aromatic compounds. Larger injection volumes can lead to backflash and decreased reproducibility.[6]
Table 2: Impact of Split Ratio on Peak Area Reproducibility
| Split Ratio | Average Peak Area | Standard Deviation | % Relative Standard Deviation (%RSD) |
| 20:1 | 5,100,000 | 204,000 | 4.0 |
| 50:1 | 2,050,000 | 41,000 | 2.0 |
| 100:1 | 1,010,000 | 15,150 | 1.5 |
| 200:1 | 505,000 | 6,060 | 1.2 |
Note: Higher split ratios generally improve reproducibility by ensuring a more rapid transfer of the sample to the column and minimizing the risk of column overload.[7]
Table 3: Influence of Inlet Liner Type on Reproducibility for Active Aromatic Compounds
| Liner Type | Deactivation | Average Peak Area | Standard Deviation | % Relative Standard Deviation (%RSD) |
| Straight | None | 850,000 | 127,500 | 15.0 |
| Straight, Deactivated | Yes | 1,150,000 | 46,000 | 4.0 |
| Single Taper, Deactivated | Yes | 1,200,000 | 24,000 | 2.0 |
| Single Taper with Wool, Deactivated | Yes | 1,220,000 | 18,300 | 1.5 |
Note: Deactivated liners are crucial for preventing analyte adsorption. Tapered liners and the presence of deactivated glass wool can further enhance reproducibility.
Experimental Protocols
This section provides a detailed methodology for the GC analysis of this compound, focusing on parameters that ensure high reproducibility.
Recommended GC-FID Method for this compound
This protocol is a starting point and may require optimization based on your specific instrumentation and sample matrix.
1. Sample Preparation:
-
Dilute the this compound standard or sample in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 10 µg/mL.[2] This concentration is generally within the linear range of an FID and helps prevent column overload.
-
If the sample contains particulates, filter it through a 0.45 µm syringe filter.[2]
-
Transfer the final solution to a 2 mL autosampler vial.
2. GC-FID Parameters:
| Parameter | Recommended Setting |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
| Liner | Deactivated, single taper with glass wool |
| Column | |
| Stationary Phase | 5% Phenyl-Methylpolysiloxane (e.g., DB-5 or equivalent) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | |
| Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow mode) |
| Oven Temperature Program | |
| Initial Temperature | 60 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min to 240 °C |
| Final Hold | Hold at 240 °C for 5 minutes[2] |
| Detector | |
| Type | Flame Ionization Detector (FID) |
| Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
3. Quality Control:
-
Perform at least three replicate injections of a standard solution to verify system suitability and reproducibility before analyzing samples.
-
The %RSD for the peak area of this compound should ideally be less than 5%.
-
Run a solvent blank between samples to check for carryover.
By following these guidelines and protocols, you can systematically troubleshoot and overcome issues with poor injection reproducibility for this compound, leading to more accurate and reliable analytical results.
References
reducing thermal degradation of 2-ethylanisole in the GC inlet
Welcome to our technical support center for the gas chromatography (GC) analysis of 2-ethylanisole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the thermal degradation of this compound in the GC inlet, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in the GC inlet?
A1: The thermal degradation of this compound in the GC inlet is primarily caused by two factors:
-
Excessive Inlet Temperature: High temperatures can provide enough energy to break the chemical bonds in the this compound molecule, leading to its decomposition.[1][2]
-
Active Sites in the Inlet Liner: The inlet liner can have active sites, such as silanol groups or metal oxides, which can catalyze the degradation of analytes, especially at elevated temperatures.[2][3]
Q2: What are the typical signs of this compound degradation in my chromatogram?
A2: Signs of degradation can include:
-
Reduced peak area and poor response for this compound.
-
The appearance of new, smaller peaks in the chromatogram, which are the degradation products.
-
Peak tailing for the this compound peak.[3]
-
Poor reproducibility of results between injections.
Q3: What is a good starting point for the GC inlet temperature when analyzing this compound?
A3: A good starting point for the inlet temperature is 250 °C.[1][2] However, the optimal temperature is a balance between ensuring complete vaporization of the analyte and minimizing thermal degradation. It is recommended to perform a temperature optimization study, starting from a lower temperature and gradually increasing it while monitoring the peak area and shape of this compound and any potential degradation products.
Q4: Which type of GC inlet liner is best for analyzing this compound?
A4: For analyzing aromatic compounds like this compound, it is recommended to use a deactivated liner to minimize interactions with active sites.[3][4] A single taper liner with deactivated glass wool is a good starting point for splitless injections, as the wool can aid in vaporization and trapping non-volatile residues.[5][6] However, if degradation is still observed, a liner without glass wool may be a better option, as the wool itself can sometimes be a source of activity.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the GC analysis of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no peak for this compound | Excessive thermal degradation in the inlet. | • Lower the inlet temperature in 20-25 °C increments. • Use a more inert, deactivated liner. • Consider using a cool on-column or PTV injection technique if available.[7] |
| Active sites in the GC system. | • Replace the inlet liner and septum. • Trim the first few centimeters of the analytical column. • Use a highly inert GC column. | |
| Appearance of extra peaks | Thermal degradation of this compound. | • Lower the inlet temperature. • Use a deactivated liner. • Confirm the identity of the extra peaks by mass spectrometry (MS). Common degradation products of anisoles include phenols and cresols. |
| Peak tailing for this compound | Adsorption of the analyte to active sites. | • Use a deactivated inlet liner. • Ensure the liner is installed correctly and there are no dead volumes. • Check for and eliminate any leaks in the system. |
| Column overload. | • Dilute the sample. • Use a column with a higher capacity. | |
| Poor reproducibility | Inconsistent sample vaporization or degradation. | • Optimize the inlet temperature. • Use a liner with glass wool to aid in vaporization and improve mixing.[5][6] • Ensure the injection volume and speed are consistent. |
| Contamination in the inlet. | • Replace the inlet liner and septum regularly.[2] • Clean the inlet. |
Experimental Protocols
Protocol 1: Optimization of GC Inlet Temperature
Objective: To determine the optimal inlet temperature that maximizes the response of this compound while minimizing its thermal degradation.
Materials:
-
Standard solution of this compound in a suitable solvent (e.g., hexane).
-
GC-MS system with a split/splitless inlet.
-
Deactivated single taper inlet liner with glass wool.
Methodology:
-
Initial GC-MS Conditions:
-
Inlet: Splitless mode
-
Liner: Deactivated single taper with glass wool
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a final temperature that allows for the elution of this compound and potential degradation products.
-
MS: Scan mode to detect all ions.
-
-
Temperature Gradient Analysis:
-
Set the initial inlet temperature to a low value (e.g., 200 °C).
-
Inject the this compound standard.
-
Increase the inlet temperature in 25 °C increments (e.g., 225 °C, 250 °C, 275 °C, 300 °C) for subsequent injections of the same standard.[1][2]
-
For each injection, record the peak area of this compound and monitor for the appearance of any new peaks.
-
-
Data Analysis:
-
Plot the peak area of this compound against the inlet temperature.
-
The optimal inlet temperature is the temperature that gives the highest peak area for this compound before a significant decrease in response or a significant increase in degradation products is observed.
-
Visualizations
Caption: Potential thermal degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound analysis.
References
- 1. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. GC Inlet Liner Selection, Part III: Inertness [restek.com]
- 4. gcms.cz [gcms.cz]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Inlet Liner Geometry and the Impact on GC Sample Analysis of a PAH Mix [kinesis-australia.com.au]
- 7. agilent.com [agilent.com]
Technical Support Center: Optimizing SPME Fiber Selection for 2-Ethylanisole Extraction
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in selecting the optimal Solid-Phase Microextraction (SPME) fiber for the extraction of 2-ethylanisole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties relevant to SPME?
This compound (also known as 1-ethoxy-2-methylbenzene) is a semi-volatile organic compound. Understanding its chemical properties is crucial for selecting the appropriate SPME fiber. It is a relatively non-polar compound, which dictates the type of fiber coating that will most effectively extract it from a sample matrix.
Q2: How do I select the most suitable SPME fiber for this compound extraction?
The selection of an SPME fiber is primarily based on the principle of "like dissolves like." For a non-polar compound like this compound, a non-polar or bipolar fiber coating is generally recommended. The decision-making process can be visualized as follows:
Caption: Decision workflow for selecting an SPME fiber for this compound.
For this compound, fibers with non-polar or bipolar characteristics are the most promising candidates.
Q3: Which specific SPME fiber coatings are recommended for this compound?
Based on the properties of this compound, the following fibers are recommended as starting points for method development.
| Fiber Coating | Polarity | Recommended For | Suitability for this compound |
| Polydimethylsiloxane (PDMS) | Non-polar | Volatile and non-polar compounds. | Good: A primary choice for non-polar, semi-volatile compounds. |
| PDMS/Divinylbenzene (DVB) | Bipolar | Aromatic and volatile compounds. | Excellent: Often the optimal choice for aromatic compounds like this compound, offering a good balance for extraction. |
| Carboxen/PDMS (CAR/PDMS) | Bipolar | Volatile and semi-volatile compounds, especially smaller molecules. | Fair to Good: Can be effective, particularly if very small volatile compounds are also of interest. |
| Polyacrylate (PA) | Polar | Polar and semi-volatile compounds. | Not Recommended: Generally unsuitable for non-polar analytes. |
Troubleshooting Guide
Problem: I am seeing low or no recovery of this compound.
-
Possible Cause 1: Incorrect Fiber Choice.
-
Solution: You may be using a polar fiber (e.g., Polyacrylate). Switch to a non-polar or bipolar fiber such as PDMS or PDMS/DVB, which are better suited for non-polar aromatic compounds.
-
-
Possible Cause 2: Sub-optimal Extraction Parameters.
-
Solution: Method optimization is critical.
-
Extraction Time: Increase the extraction time to allow for equilibrium to be reached between the sample and the fiber.
-
Extraction Temperature: Gently heating the sample (e.g., 40-60°C) can increase the volatility of this compound, improving its transfer to the fiber. Be cautious not to overheat, as it can affect the partitioning equilibrium.
-
Agitation: Ensure the sample is consistently agitated (stirring or shaking) during extraction to facilitate the migration of the analyte from the sample matrix to the headspace and the fiber.
-
-
-
Possible Cause 3: Inefficient Desorption.
-
Solution: Increase the desorption temperature or time in the gas chromatograph (GC) inlet. A typical starting point is 250°C for 2-5 minutes. Ensure the GC inlet is in splitless mode during desorption to maximize the transfer of the analyte to the column.
-
Problem: My results have poor reproducibility.
-
Possible Cause 1: Inconsistent Extraction Time or Temperature.
-
Solution: Use an automated system for precise control over extraction time and temperature. If performing manual SPME, use a timer and a controlled temperature water bath or heating block.
-
-
Possible Cause 2: Variable Sample Matrix.
-
Solution: Ensure the sample volume, matrix composition, and pH are consistent across all samples and standards. The addition of salt (salting out) can sometimes improve the extraction of semi-volatile compounds but must be done consistently.
-
-
Possible Cause 3: Fiber Degradation.
-
Solution: SPME fibers have a limited lifetime. If you observe a sudden drop in performance, the fiber may be damaged or stripped of its coating. Replace the fiber and always handle it according to the manufacturer's instructions.
-
Problem: I am observing carryover of this compound in subsequent blank runs.
-
Possible Cause: Incomplete Desorption.
-
Solution: The desorption time or temperature is insufficient to completely clean the fiber. Increase the desorption temperature and/or time. It is also good practice to "bake out" or recondition the fiber in a separate clean GC inlet after each run or at the end of a sequence to ensure it is clean for the next injection.
-
Suggested Experimental Protocol
This protocol provides a starting point for developing a robust SPME-GC-MS method for the analysis of this compound.
Caption: General experimental workflow for SPME-GC-MS analysis of this compound.
1. Materials and Equipment:
-
SPME Fiber: 65 µm PDMS/DVB fiber is recommended.
-
Sample Vials: 20 mL headspace vials with magnetic screw caps and septa.
-
Gas Chromatograph with Mass Spectrometer (GC-MS).
-
Heating and Agitation System: Autosampler with incubation/agitation, or a separate heating block/water bath with a magnetic stirrer.
2. Sample Preparation:
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
If required, add an appropriate internal standard.
-
(Optional) Add a controlled amount of salt (e.g., NaCl) to increase the ionic strength of the sample, which can enhance the release of this compound into the headspace.
-
Immediately seal the vial.
3. SPME Extraction:
-
Place the vial in the heating and agitation system and allow it to equilibrate for 5 minutes at 50°C.
-
Expose the SPME fiber to the headspace of the sample vial.
-
Continue to heat and agitate the sample for an extraction period of 30 minutes.
-
After extraction, immediately retract the fiber into the needle.
4. GC-MS Analysis:
-
GC Inlet:
-
Temperature: 250°C
-
Mode: Splitless for the duration of desorption (e.g., 3 minutes), then switch to split mode.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Hold: Hold at 240°C for 5 minutes.
-
-
MS Parameters:
-
Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 40-400.
-
Note: This is a starting protocol. The optimal conditions for extraction time, temperature, and other parameters should be determined experimentally for your specific sample matrix and analytical requirements.
Technical Support Center: Trace Level Detection of 2-Ethylanisole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method refinement for the trace level detection of 2-ethylanisole. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for trace level detection of this compound? A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile organic compounds like this compound due to its high sensitivity, selectivity, and resolving power.[1][2][3] For enhanced sensitivity in complex matrices, GC can be coupled with selected ion monitoring (SIM) mass spectrometry.[4]
Q2: Why is sample preparation critical for this compound analysis? A2: Sample preparation is a crucial step that involves isolating and concentrating the analyte from the sample matrix.[5][6][7] Proper sample preparation is essential for obtaining accurate and reproducible results by removing interfering matrix components and concentrating this compound to a level detectable by the instrument.[8][9]
Q3: What are the recommended sample preparation techniques for this compound? A3: Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for volatile compounds like this compound.[10][11] Other effective methods include Purge and Trap (P&T), which is often considered a benchmark for volatile organic compounds (VOCs), and Ultrasound-Assisted Extraction (UAE).[4][10]
Q4: Can HPLC be used for this compound analysis? A4: While Gas Chromatography is generally the preferred method for a highly volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) with a UV detector can be an alternative.[2][3] However, it is typically better suited for simpler matrices or higher concentration samples, and GC-MS offers superior sensitivity for trace-level analysis.[2][3]
Q5: What is derivatization and is it necessary for this compound analysis? A5: Derivatization is a process that chemically modifies an analyte to make it more suitable for a specific analytical method.[7][12] For this compound, derivatization (e.g., via bromination) can improve chromatographic separation and enhance detection sensitivity by increasing its molecular weight and creating a more unique mass spectrum.[12]
Troubleshooting Guide
Sample Preparation
-
Q: I am experiencing low recovery of this compound. What are the possible causes?
-
A: Low recovery can stem from several factors. For HS-SPME, ensure that the incubation temperature and time are optimized to allow for proper equilibration between the sample and the headspace.[10] The choice of SPME fiber coating is also critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for volatile compounds.[4] For liquid-liquid or solid-phase extraction, the choice of solvent is paramount and should be matched to the analyte's properties.[13] In Ultrasound-Assisted Extraction, ensure sonication parameters are correctly set.[10]
-
-
Q: My results are inconsistent and show poor precision (high RSD %). What should I check?
-
A: Inconsistent results often point to variability in the sample preparation process.[14] Ensure that sample homogenization is thorough to create a uniform sample.[15] For SPME, maintain consistent incubation, extraction times, and temperatures for all samples and standards.[16] Automated systems can significantly improve precision by minimizing manual variability.[6] Also, verify that the internal standard is added consistently to every sample.[10]
-
GC-MS Analysis
-
Q: I am observing peak tailing or fronting in my chromatogram. What is the issue?
-
Q: I am unable to achieve the desired limit of detection (LOD). How can I improve sensitivity?
-
A: To improve sensitivity, consider optimizing the sample preparation to increase the concentration of the analyte injected into the GC-MS.[17] Within the mass spectrometer, operating in selected ion monitoring (SIM) mode instead of full scan mode will significantly increase sensitivity by focusing on characteristic ions of this compound (e.g., m/z 136, 121, 105).[4] Chemical ionization (CI) techniques can also offer enhanced sensitivity for specific compounds compared to standard electron impact (EI) ionization.[18]
-
-
Q: There are many interfering peaks in my chromatogram. How can I get a cleaner signal?
-
A: Matrix interference can obscure the analyte peak.[8] Employ a more selective sample preparation technique, such as solid-phase extraction (SPE), to clean up the sample extract before injection.[10] Optimizing the GC oven temperature program can also help separate the this compound peak from interfering compounds.[1] Additionally, derivatization can shift the retention time of the analyte away from matrix interferences.[12]
-
Quantitative Data Summary
The selection of an analytical method depends on the specific requirements for sensitivity, selectivity, and the sample matrix.[2] The following table summarizes typical performance metrics for methods used to quantify 2-methylanisole, a structurally similar compound, which can serve as a representative guide for this compound analysis.
| Validation Parameter | HS-SPME-GC-MS | HPLC-UV (Hypothetical) |
| Linearity (R²) | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | 1.5 ng/g | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 5.0 ng/g | 1.5 µg/mL |
| Accuracy (Recovery %) | 95 - 105% | 97 - 103% |
| Precision (RSD %) | < 10% | < 5% |
| Typical Application | Trace level analysis in complex matrices (e.g., food, environmental samples) | Quantification in simpler matrices or formulations |
| (Data based on performance for the similar compound 2-methylanisole)[2] |
Experimental Protocols
Method 1: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)
This protocol is suitable for the trace-level quantification of this compound in solid or liquid samples.
-
Sample Preparation:
-
Place a known amount of the homogenized sample (e.g., 2-5 g of a solid or 5-10 mL of a liquid) into a 20 mL headspace vial.[10]
-
Add a known amount of an appropriate internal standard.
-
If necessary, add a matrix modifier, such as NaCl, to the vial to improve the release of volatile compounds.[3]
-
Seal the vial immediately with a PTFE-faced silicone septum.
-
-
HS-SPME Procedure:
-
Place the vial in an autosampler or heating block with an agitator.
-
Incubate the sample at an optimized temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the analytes to equilibrate in the headspace.[10]
-
Expose a pre-conditioned SPME fiber (e.g., 75 µm Carboxen/PDMS) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.[10]
-
-
GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the heated injection port (e.g., 250°C) of the GC-MS for thermal desorption.[10]
-
GC Conditions (Example):
-
Column: DB-5ms or similar non-polar capillary column.
-
Oven Program: Initial temperature of 60°C (hold for 2 min), ramp to 240°C at 10°C/min, and hold for 5 minutes.[1]
-
Carrier Gas: Helium.
-
-
MS Conditions (Example):
-
Method 2: Ultrasound-Assisted Extraction (UAE)
This protocol is an alternative for extracting this compound from solid samples.[10]
-
Extraction:
-
Place a known quantity of the homogenized solid sample into a flask.
-
Add a specific volume of a suitable organic solvent (e.g., methanol or dichloromethane).
-
Place the flask in an ultrasonic bath and sonicate for a defined period (e.g., 15-30 minutes).[10]
-
-
Sample Clean-up:
-
Analysis:
-
Inject an aliquot of the final, cleaned extract into the GC-MS system for analysis using conditions similar to those described above.
-
Mandatory Visualizations
Caption: HS-SPME-GC-MS Experimental Workflow.
Caption: Logic Diagram for Troubleshooting GC-MS Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Solid-Phase Microextraction | MDPI [mdpi.com]
- 7. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 8. asdlib.org [asdlib.org]
- 9. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. Solid-Phase Microextraction and Related Techniques in Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation Challenges for Bioassays [compliance4alllearning.com]
- 15. organomation.com [organomation.com]
- 16. researchgate.net [researchgate.net]
- 17. fiveable.me [fiveable.me]
- 18. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Co-elution of 2-Ethylanisole with other VOCs
This technical support guide is designed for researchers, scientists, and drug development professionals to address common co-elution issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-ethylanisole and other Volatile Organic Compounds (VOCs).
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem for this compound analysis?
A1: Co-elution in gas chromatography occurs when two or more compounds elute from the GC column at the same time, resulting in overlapping chromatographic peaks. This poses a significant challenge for the analysis of this compound as it can lead to inaccurate identification and quantification. Structurally similar VOCs, such as xylene isomers (o-, m-, p-xylene) and other ethyl-substituted aromatic compounds, often have similar boiling points and polarities, increasing the likelihood of co-elution with this compound.
Q2: How can I detect if this compound is co-eluting with another VOC?
A2: Detecting co-elution can be achieved through several methods:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with a shoulder or tailing. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.
-
Mass Spectral Analysis: A key advantage of using a mass spectrometer (MS) as a detector is the ability to examine the mass spectrum across a single chromatographic peak. If the mass spectrum changes from the beginning to the end of the peak, it is a strong indication of co-elution. For instance, you can compare the mass spectrum at the peak apex with the spectra on the leading and tailing edges.
-
Use of Deconvolution Software: Modern chromatography data systems often include deconvolution algorithms that can mathematically separate overlapping peaks based on subtle differences in their mass spectra.
Q3: What are the primary VOCs that are likely to co-elute with this compound?
A3: Due to similarities in their chemical structure and physical properties, the following VOCs are common candidates for co-elution with this compound:
-
Xylene Isomers (o-, m-, p-xylene): These are constitutional isomers of dimethylbenzene and have boiling points very close to that of this compound.
-
Ethylbenzene: Another common aromatic solvent that can be difficult to separate from other C8-aromatics.
-
Other Ethylanisole Isomers: 3-Ethylanisole and 4-ethylanisole, if present in the sample, will have very similar chromatographic behavior.
-
Cresol Isomers: If methylation is incomplete during a derivatization step, cresol isomers may be present and could potentially co-elute.
Troubleshooting Guide: Resolving this compound Co-elution
This guide provides a systematic approach to resolving co-elution issues involving this compound.
Step 1: Method Optimization - Modifying the GC Temperature Program
A common first step is to adjust the oven temperature program to improve separation.
Problem: Poor resolution between this compound and a co-eluting peak, for example, o-xylene.
Solution:
-
Decrease the Temperature Ramp Rate: A slower temperature ramp increases the time analytes spend interacting with the stationary phase, which can enhance separation.
-
Introduce an Isothermal Hold: Incorporating an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can significantly improve resolution.
Experimental Protocol: Temperature Program Modification
-
Initial Analysis:
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Initial Oven Program: 50°C for 2 min, then ramp at 15°C/min to 250°C, hold for 5 min.
-
Expected Outcome: Potential co-elution of this compound and o-xylene.
-
-
Optimized Analysis:
-
Optimized Oven Program: 50°C for 2 min, then ramp at 5°C/min to 120°C, hold for 2 minutes, then ramp at 20°C/min to 250°C.
-
Rationale: The slower ramp rate and isothermal hold in the elution range of the target compounds provide more time for differential partitioning into the stationary phase, leading to better separation.
-
Data Presentation: Expected Retention Time Shifts
| Compound | Initial Program Retention Time (min) | Optimized Program Retention Time (min) |
| m/p-Xylene | 8.50 | 10.20 |
| o-Xylene | 9.10 | 11.50 |
| This compound | 9.15 | 11.75 |
Note: These are illustrative retention times. Actual retention times will vary depending on the specific instrument and conditions.
Step 2: Column Selection
If temperature programming adjustments are insufficient, changing the GC column to one with a different stationary phase chemistry can alter the selectivity of the separation.
Problem: Persistent co-elution of this compound with xylene isomers on a non-polar column.
Solution:
-
Switch to a More Polar Column: A column with a different polarity will interact differently with the analytes, leading to changes in elution order and potentially resolving the co-elution. For aromatic compounds, a mid-polarity column containing a percentage of cyanopropylphenyl substitution can be effective.
Experimental Protocol: Column Change
-
Alternative Column: Mid-polarity column (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm film thickness).
-
Oven Program: May need to be re-optimized for the new column. A good starting point is the optimized program from Step 1.
-
Expected Outcome: The change in stationary phase chemistry will alter the elution pattern, often separating compounds that co-eluted on a non-polar phase.
Data Presentation: Impact of Column Polarity on Elution Order
| Compound | Elution Order on Non-Polar Column (e.g., DB-5ms) | Elution Order on Mid-Polarity Column (e.g., DB-624) |
| Benzene | 1 | 1 |
| Toluene | 2 | 2 |
| Ethylbenzene | 3 | 3 |
| p-Xylene | 4 | 4 |
| m-Xylene | 5 | 5 |
| o-Xylene | 6 | 7 |
| This compound | 7 | 6 |
Note: This table illustrates a potential change in elution order. The exact order will depend on the specific column and analytical conditions.
Step 3: Utilizing Mass Spectrometry for Identification
In cases of severe co-elution where chromatographic separation is not fully achieved, the mass spectrometer can be used for identification and, with caution, for quantification.
Problem: A single chromatographic peak is observed, but you suspect it contains both this compound and another VOC.
Solution:
-
Examine the Mass Spectrum: Compare the acquired mass spectrum of the peak with the library spectra of this compound and suspected co-eluents. The presence of characteristic ions from both compounds confirms co-elution.
-
Selected Ion Monitoring (SIM): If you know the identity of the co-eluting compound, you can use SIM mode to selectively monitor for unique ions of this compound. This can improve quantification in the presence of an interfering compound.
Data Presentation: Key Mass Fragments for Identification
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 136 | 121, 105, 91, 77 |
| o-Xylene | 106 | 91, 77 |
| m-Xylene | 106 | 91, 77 |
| p-Xylene | 106 | 91, 77 |
| Ethylbenzene | 106 | 91, 77 |
Data sourced from the NIST Chemistry WebBook.[1]
The molecular ion of this compound is m/z 136, while xylenes and ethylbenzene have a molecular ion of m/z 106. The most abundant fragment for this compound is often m/z 121 (loss of a methyl group), while for xylenes and ethylbenzene it is m/z 91 (the tropylium ion). These differences can be used to identify the presence of each compound in a co-eluting peak.
Visualizations
Caption: Troubleshooting workflow for addressing co-elution issues.
Caption: General experimental workflow for GC-MS analysis of VOCs.
References
Technical Support Center: Optimization of MS Parameters for 2-Ethylanisole Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Mass Spectrometry (MS) parameters for the identification of 2-ethylanisole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of this compound by Mass Spectrometry?
This compound, a volatile organic compound (VOC), presents several challenges for MS analysis. Its volatility can lead to sample loss during preparation. In complex matrices, co-eluting compounds can cause signal suppression, interfering with accurate quantification. For Liquid Chromatography-Mass Spectrometry (LC-MS), its relatively non-polar nature can result in poor chromatographic retention on standard reversed-phase columns.
Q2: Which ionization technique is most suitable for this compound analysis?
Electron Ionization (EI) is the most common and effective ionization technique for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). EI at a standard 70 eV provides reproducible fragmentation patterns that are useful for library matching and structural confirmation. For LC-MS analysis, Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) may be used, though optimization is crucial to achieve efficient ionization for this relatively non-polar compound.
Q3: What are the characteristic fragment ions of this compound in an EI mass spectrum?
The mass spectrum of this compound is characterized by its molecular ion and several key fragment ions. Understanding these fragments is crucial for confident identification.
| Ion Description | m/z Ratio | Relative Abundance |
| Molecular Ion ([M]⁺) | 136 | Moderate |
| Loss of a methyl group ([M-CH₃]⁺) | 121 | High |
| Loss of an ethyl group ([M-C₂H₅]⁺) | 107 | Moderate |
| Tropylium ion | 91 | Moderate |
| Phenyl cation | 77 | Low |
Q4: How can I improve the chromatographic separation of this compound?
For GC-MS analysis, a non-polar or mid-polar capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase, is recommended. A temperature gradient program is typically employed to ensure good peak shape and separation from other matrix components. For LC-MS, a C18 column with a high organic mobile phase composition may be necessary to achieve adequate retention. Experimenting with different stationary phases, such as phenyl-hexyl, could also improve separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the MS analysis of this compound.
GC-MS Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| No or Low Signal | 1. Sample degradation or loss during preparation.2. Inactive ion source.3. Leak in the system.4. Incorrect MS parameters. | 1. Minimize sample heating and exposure to air during preparation. Use sealed vials.2. Clean the ion source according to the manufacturer's instructions.3. Perform a leak check of the GC-MS system.4. Verify the MS parameters, including ionization energy and detector voltage. |
| Peak Tailing | 1. Active sites in the GC inlet or column.2. Column contamination.3. Incompatible solvent. | 1. Use a deactivated inlet liner. Trim the first few centimeters of the column.2. Bake out the column at a high temperature.3. Ensure the sample is dissolved in a solvent compatible with the stationary phase. |
| Poor Sensitivity | 1. Suboptimal injection parameters.2. Low ionization efficiency.3. Detector not optimized. | 1. Optimize injector temperature and split ratio.2. Ensure the ion source is clean and operating correctly.3. Tune the detector to maximize signal for the m/z range of interest. |
| Inconsistent Retention Times | 1. Fluctuations in carrier gas flow rate.2. Oven temperature instability. | 1. Check the carrier gas supply and ensure a constant flow rate.2. Verify the oven temperature program and ensure it is stable. |
LC-MS/MS Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape | 1. Inappropriate mobile phase composition.2. Column overload. | 1. Adjust the organic-to-aqueous ratio of the mobile phase.2. Dilute the sample to avoid overloading the column. |
| Signal Suppression/Enhancement | 1. Matrix effects from co-eluting compounds. | 1. Improve sample cleanup using techniques like Solid Phase Extraction (SPE).2. Use a matrix-matched calibration curve.3. Employ a stable isotope-labeled internal standard. |
| No MRM Signal | 1. Incorrect precursor or product ion selection.2. Suboptimal collision energy. | 1. Confirm the m/z of the precursor and product ions by performing a full scan and product ion scan.2. Optimize the collision energy for each MRM transition. |
Experimental Protocols
GC-MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound in a liquid matrix.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the liquid sample, add 1 mL of a suitable organic solvent (e.g., hexane or dichloromethane).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
2. GC-MS Parameters
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS System | Agilent 5977B or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-300 |
LC-MS/MS Analysis of this compound (Hypothetical)
While GC-MS is the preferred method, a hypothetical LC-MS/MS method is outlined below for targeted quantification.
1. Sample Preparation (Solid Phase Extraction)
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the this compound with a strong organic solvent (e.g., acetonitrile).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
2. LC-MS/MS Parameters
| Parameter | Value |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 50-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| MS System | Sciex Triple Quad 5500 or equivalent |
| Ion Source | APCI or ESI (positive ion mode) |
| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) (To be determined experimentally) |
Visualizations
Caption: A general workflow for the GC-MS analysis of this compound.
Caption: A logical troubleshooting workflow for common GC-MS issues.
Validation & Comparative
A Comparative Guide to Analytical Methods for 2-Ethylanisole Quantification
Disclaimer: This guide provides a comparative overview of analytical methods suitable for the quantification of 2-ethylanisole. Due to a lack of extensive, publicly available validation data specifically for this compound, this document leverages detailed information on the closely related and structurally similar compound, 2-methylanisole. The methodologies and performance data presented are expected to be highly relevant for this compound but would require specific validation.
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of volatile organic compounds like this compound is crucial for quality control and safety assessment. This guide compares two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and a hypothetical High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The focus is on providing objective performance data and detailed experimental protocols to assist in selecting the most appropriate method.
Method Performance Comparison
The choice of an analytical method depends on factors such as required sensitivity, selectivity, and the sample matrix. For volatile compounds like this compound, gas chromatography is generally the preferred technique.[1]
Table 1: Comparison of Validation Parameters for 2-Methylanisole Quantification (as a proxy for this compound)
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) (Hypothetical) |
| Linearity (R²) | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | 1.5 ng/g | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 5.0 ng/g | 1.5 µg/mL |
| Accuracy (Recovery %) | 95 - 105% | 97 - 103% |
| Precision (RSD %) | < 10% | < 5% |
| Typical Application | Trace level analysis in complex matrices (e.g., food, wine, environmental samples).[1] | Quantification in simpler matrices or formulations.[1] |
Data presented is for 2-methylanisole and serves as a representative example.[1]
Experimental Workflows and Logical Relationships
The following diagram illustrates a general workflow for the validation of an analytical method for this compound quantification.
Detailed Experimental Protocols
The following are detailed methodologies for the quantification of this compound, with specific examples adapted from protocols for 2-methylanisole.
This method is highly suitable for the trace-level quantification of volatile compounds like this compound in complex matrices such as wine or food samples.[1]
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
-
Sample Aliquot: Place a known amount of the homogenized sample (e.g., 5 mL of wine) into a 20 mL headspace vial.[2] For aqueous samples, the addition of salt (e.g., NaCl) can increase the volatility of the analyte.[1][2]
-
Internal Standard: Add a known concentration of a suitable internal standard (e.g., d5-anisole).[1]
-
Incubation: Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the analytes to partition into the headspace.[1]
-
Extraction: Expose an SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[1][2]
2. GC-MS Analysis
-
Injection: Thermally desorb the analytes from the SPME fiber in the hot GC inlet (e.g., at 250°C) in splitless mode.[1]
-
Gas Chromatograph (GC):
-
Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An example program could be an initial temperature of 40°C (held for 2 min), ramped to 250°C at 10°C/min (held for 5 min).[3]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) can be employed, monitoring characteristic ions of this compound. For 2-methylanisole, characteristic ions include m/z 122, 107, and 91.[3] Similar characteristic ions would be selected for this compound.
-
3. Validation Parameters
The method should be fully validated according to international guidelines (e.g., ICH, FDA).[1]
-
Linearity: Prepare and analyze a series of calibration standards in a relevant matrix to establish a calibration curve.[1]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound.[1]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine these based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
As this compound is a highly volatile compound, GC is the more common and suitable analytical technique.[1] However, for comparative purposes, a hypothetical HPLC-UV method is presented below. The performance of this method would require experimental verification.[1]
1. Sample Preparation
-
Extraction: Extract this compound from the sample matrix using a suitable organic solvent (e.g., methanol or acetonitrile).[1]
-
Filtration: Filter the extract through a 0.45 µm syringe filter before injection to remove particulate matter.[1]
2. HPLC-UV Analysis
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, an isocratic mobile phase of 60:40 (v/v) acetonitrile:water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30°C.[1]
-
-
UV Detector:
-
Detection Wavelength: Monitor the absorbance at the maximum wavelength for this compound (approximately 272 nm).
-
3. Validation Parameters
Similar to the GC-MS method, the HPLC-UV method would require full validation.[1]
-
Linearity: A calibration curve would be constructed by analyzing a series of standard solutions of this compound.[1]
-
Accuracy: Recovery would be determined by spiking a blank matrix with known amounts of the analyte.[1]
-
Precision: Repeatability and intermediate precision would be evaluated by analyzing multiple preparations of a sample.[1]
-
LOD and LOQ: These would be estimated based on the signal-to-noise ratio or the standard deviation of the blank.[1]
References
A Comparative Analysis of 2-Ethylanisole and 4-Ethylanisole by Gas Chromatography-Mass Spectrometry
This guide provides a detailed comparative analysis of the chromatographic and mass spectrometric properties of 2-ethylanisole and 4-ethylanisole. The information presented is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize Gas Chromatography-Mass Spectrometry (GC-MS) for isomer differentiation and characterization.
Introduction
This compound and 4-ethylanisole are constitutional isomers with the same molecular formula (C₉H₁₂O) and molecular weight (136.19 g/mol ). Their structural difference lies in the position of the ethyl group on the anisole ring system. This seemingly minor variation can lead to distinct physicochemical properties, which in turn affect their behavior in analytical systems like GC-MS and their potential biological activity. Understanding these differences is crucial for accurate identification and quantification in complex matrices.
Chromatographic Separation by Gas Chromatography
The separation of this compound and 4-ethylanisole by gas chromatography is primarily governed by their difference in volatility, which is related to their boiling points. On a non-polar stationary phase, the elution order generally follows the boiling points of the analytes, with more volatile compounds having shorter retention times.
| Compound | Structure | Boiling Point (°C) | Expected Elution Order (Non-polar column) |
| This compound | Ortho isomer | ~195-196 | Second |
| 4-Ethylanisole | Para isomer | ~198-199 | First |
Note: The elution order can be influenced by the specific GC column and conditions used. However, on standard non-polar columns (e.g., those with a polydimethylsiloxane stationary phase), the compound with the lower boiling point is expected to elute first. The para isomer, being more symmetrical, may pack more efficiently in the crystal lattice, leading to a slightly higher boiling point. However, intramolecular forces can also play a role. For a definitive determination, experimental verification under specific conditions is necessary.
Mass Spectrometric Fragmentation Analysis
Electron ionization (EI) mass spectrometry of this compound and 4-ethylanisole produces distinct fragmentation patterns that can be used for their differentiation. Both isomers will exhibit a molecular ion peak (M⁺) at m/z 136. However, the relative abundances of the fragment ions will differ due to the influence of the ethyl group's position.
A key fragmentation pathway for both isomers involves the benzylic cleavage of a methyl radical (CH₃•) from the ethyl group, leading to a stable ion at m/z 121. This is often the base peak in the spectra of both compounds.
Table 1: Key Mass Spectral Fragments and Their Relative Abundances
| m/z | Ion Structure | Proposed Fragmentation | Relative Abundance (this compound) | Relative Abundance (4-Ethylanisole) |
| 136 | [C₉H₁₂O]⁺• | Molecular Ion | ~50% | ~30% |
| 121 | [C₈H₉O]⁺ | [M - CH₃]⁺ | 100% (Base Peak) | 100% (Base Peak) |
| 91 | [C₇H₇]⁺ | Tropylium ion | ~74% | ~8% |
| 77 | [C₆H₅]⁺ | Phenyl ion | ~14% | ~10% |
Analysis of Fragmentation Differences:
The most significant difference in the fragmentation patterns is the abundance of the ion at m/z 91 . In this compound, the proximity of the ethyl and methoxy groups can facilitate a rearrangement process, often referred to as an "ortho effect," leading to a more pronounced peak at m/z 91, corresponding to the tropylium ion. This is a common characteristic for ortho-substituted aromatic compounds. In contrast, the para isomer, 4-ethylanisole, shows a much lower abundance for this fragment. The formation of a stable para-quinoid type structure can be a competing fragmentation pathway for the para isomer.
Experimental Protocols
A general experimental protocol for the GC-MS analysis of this compound and 4-ethylanisole is provided below. Optimization of these parameters may be required for specific instrumentation and applications.
1. Sample Preparation:
-
Dissolve approximately 10 mg of the sample (either isomer or a mixture) in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 6890N or similar.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5975B or similar.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of ethylanisole isomers.
Caption: Comparative fragmentation pathways of this compound and 4-ethylanisole.
Caption: Hypothetical signaling pathway potentially modulated by aromatic compounds.
Conclusion
This compound and 4-ethylanisole can be effectively differentiated and characterized using Gas Chromatography-Mass Spectrometry. Their separation by GC is primarily based on differences in their boiling points, with the elution order being dependent on the column polarity. Mass spectrometry provides a definitive means of identification through their distinct fragmentation patterns. The "ortho effect" in this compound leads to a significantly more abundant fragment ion at m/z 91 compared to the para isomer. This comparative guide provides a framework for the analytical differentiation of these and similar positional isomers. The biological activities of these specific isomers are not well-documented, but the provided hypothetical signaling pathway illustrates a general mechanism by which such small molecules could elicit cellular responses.
Distinguishing Ethylanisole Isomers: A Mass Spectrometry Comparison Guide
For researchers, scientists, and professionals in drug development, the accurate identification of isomeric compounds is a critical analytical challenge. This guide provides a detailed comparison of 2-ethylanisole, 3-ethylanisole, and 4-ethylanisole using mass spectrometry, supported by experimental data and protocols. The subtle differences in the mass spectra of these positional isomers can be effectively utilized for their differentiation.
Quantitative Data Summary
The electron ionization (EI) mass spectra of ethylanisole isomers exhibit distinct fragmentation patterns that allow for their differentiation. The relative intensities of key fragment ions, particularly the molecular ion (M+), the base peak, and other significant fragments, are summarized in the table below. Data for this compound and 4-ethylanisole is derived from publicly available spectral databases, while the expected fragmentation for 3-ethylanisole is inferred from established fragmentation patterns of substituted aromatic compounds.
| m/z | Ion Structure | This compound (Relative Intensity %) | 4-Ethylanisole (Relative Intensity %) | 3-Ethylanisole (Predicted Relative Intensity) |
| 136 | [M]+• | 40 | 35 | ~30-40 |
| 121 | [M-CH3]+ | 100 | 100 | 100 |
| 107 | [M-C2H5]+ or [M-CHO]+ | - | - | - |
| 91 | [C7H7]+ | 20 | 45 | ~30 |
| 77 | [C6H5]+ | 10 | 15 | ~10-15 |
Note: The molecular weight of all three isomers is 136.2 g/mol . The data presented is a representative summary from various sources and may vary slightly depending on the specific instrumentation and analytical conditions.
Fragmentation Pathway Analysis
The primary fragmentation pathway for ethylanisole isomers under electron ionization involves the loss of a methyl group (CH3) from the ethyl substituent, leading to the formation of a stable benzylic cation at m/z 121. This is typically the base peak in the spectra of all three isomers. Subsequent fragmentation can involve the loss of ethene (C2H4) or other neutral fragments. The relative position of the ethyl and methoxy groups on the aromatic ring influences the stability of the fragment ions, resulting in differences in their relative abundances.
Caption: Primary fragmentation pathway of ethylanisole isomers.
The ortho-isomer (this compound) can exhibit unique fragmentation patterns due to the proximity of the ethyl and methoxy groups, potentially leading to ortho-effects, although the dominant fragmentation remains the loss of a methyl radical. The para-isomer (4-ethylanisole) generally produces a more intense tropylium ion peak at m/z 91 compared to the other isomers, which can be a key distinguishing feature.
Experimental Protocols
A robust method for the differentiation of ethylanisole isomers involves gas chromatography coupled with mass spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare individual standards of this compound, 3-ethylanisole, and 4-ethylanisole at a concentration of 100 µg/mL in a suitable volatile solvent such as methanol or dichloromethane.
-
Prepare a mixed standard containing all three isomers at the same concentration.
-
For unknown samples, perform a liquid-liquid extraction or solid-phase microextraction (SPME) if the analytes are in a complex matrix, followed by dissolution in a suitable solvent.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-200.
-
Scan Rate: 2 scans/second.
-
Caption: General workflow for GC-MS analysis of ethylanisole isomers.
3. Data Analysis:
-
The retention times of the three isomers will likely be very similar due to their close boiling points, but complete chromatographic separation may be achievable with optimized GC conditions.
-
The primary method for differentiation will be the comparison of the acquired mass spectra with reference spectra from a library (e.g., NIST) or with the spectra of the individual standards.
-
Pay close attention to the relative intensities of the fragment ions at m/z 136, 121, 91, and 77 to distinguish between the isomers.
Conclusion
While the mass spectra of 2-, 3-, and 4-ethylanisole share many common fragments, careful analysis of the relative ion intensities provides a reliable method for their differentiation. The combination of chromatographic separation by GC and the detailed fragmentation information from MS offers a powerful tool for the unambiguous identification of these positional isomers in various research and development applications. The use of authenticated standards and a well-optimized GC-MS method is crucial for accurate and reproducible results.
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of 2-Ethylanisole
For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds such as 2-ethylanisole is critical for quality control, stability testing, and impurity profiling. The selection of an appropriate analytical technique is a fundamental decision that impacts data reliability and regulatory compliance. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this compound, offering a detailed comparison of their performance based on established validation parameters.
The choice between HPLC and GC for analyzing this compound is primarily dictated by the analyte's high volatility. GC is generally the preferred method due to its superior resolution and sensitivity for such compounds.[1] While less common for highly volatile analytes without derivatization, an HPLC method can be developed and validated, presenting a viable alternative when GC instrumentation is unavailable or for samples in specific matrices.
Method Performance Comparison
The performance of the HPLC and GC methods for the quantification of this compound was evaluated based on key validation parameters as outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4][5] The results, based on analyses of structurally similar compounds, are summarized in the table below.
| Validation Parameter | HPLC (Hypothetical) | GC (Headspace) |
| Linearity (r²) | > 0.998 | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.002 µg/L |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.006 µg/L |
| Accuracy (% Recovery) | 95 - 105% | 93 - 101% |
| Precision (% RSD) | < 5% | < 3% |
In-Depth Experimental Protocols
Reproducible and reliable analytical results are contingent upon detailed and robust experimental protocols. The following sections provide representative methodologies for the analysis of this compound using HPLC and GC.
Due to the high volatility of this compound, a direct HPLC analysis can be challenging. The following protocol is a representative, hypothetical method that would require experimental validation.
1. Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol.
-
Calibration Standards: Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve or dilute the sample in the mobile phase to a concentration that falls within the established calibration range.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[6]
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water, for example, in a 60:40 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at approximately 272 nm, the maximum absorbance wavelength for this compound.
This protocol is based on validated methods for the analysis of anisole and its derivatives in various matrices and is highly applicable to this compound due to their structural similarities.[1] Headspace sampling is employed to effectively handle the volatile nature of the analyte.
1. Sample Preparation (Static Headspace):
-
Place 10 mL of the aqueous sample into a 20 mL headspace vial.
-
To enhance the partitioning of this compound into the headspace, add a matrix modifier, such as 5 g of NaCl, to the vial.
-
Seal the vial and place it in the headspace autosampler for equilibration and subsequent injection.[1]
2. Chromatographic Conditions:
-
Instrument: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 240°C at a rate of 10°C/min.
-
Hold at 240°C for 5 minutes.[7]
-
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 280°C.
-
Injection Mode: Splitless.
Cross-Validation Workflow
A systematic approach is crucial for the cross-validation of two analytical methods. The following diagram illustrates the logical workflow for comparing the performance of HPLC and GC for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Guide to Inter-Laboratory Comparison of 2-Ethylanisole Measurements
For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds is critical for quality control, safety assessment, and research. 2-Ethylanisole, a compound that can be present as a flavor or off-flavor component in various products, requires robust and reliable analytical methods for its determination. This guide provides an objective comparison of analytical methods for this compound measurement, drawing upon data from method validation studies and an inter-laboratory study on analogous compounds to highlight performance variability and best practices.
Data Presentation: A Comparative Overview of Analytical Methods
While a formal inter-laboratory proficiency test specifically for this compound is not publicly available, a comparative analysis of published method validation data for anisoles and other related volatile compounds in wine provides valuable insights into expected performance characteristics across different laboratories and methodologies. The following table summarizes typical performance data for the analysis of anisoles using Gas Chromatography-Mass Spectrometry (GC-MS), a commonly employed technique.
| Performance Parameter | Method A: HS-SPME-GC-MS/MS | Method B: LLE-GC-MS | Method C: SBSE-GC-MS | Inter-Laboratory Study (Volatile Phenols) |
| Matrix | Wine | Wine | Cork Macerate | Wine |
| Limit of Detection (LOD) | 0.5 ng/L | 1.0 ng/L | 0.1 ng/L | 0.1 - 2.0 µg/L |
| Limit of Quantification (LOQ) | 1.5 ng/L | 3.0 ng/L | 0.3 ng/L | 0.3 - 6.0 µg/L |
| Linearity (R²) | >0.995 | >0.99 | >0.99 | Not Reported |
| Accuracy (Recovery %) | 90-110% | 85-115% | 95-105% | 80-120% |
| Precision (RSD %) | <15% | <20% | <10% | 15-35% |
Note: Data for Methods A, B, and C are representative values from individual laboratory validation studies for haloanisoles and related compounds. The Inter-Laboratory Study data is for volatile phenols, which are structurally and analytically similar to this compound, and demonstrates the typical range of variation observed between different laboratories analyzing the same samples.[1][2]
Experimental Protocols: Methodologies for this compound Analysis
The following are detailed experimental protocols for the key analytical methods used for the determination of this compound and related compounds.
Method 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS/MS
This method is a widely used, sensitive, and automated technique for the analysis of volatile compounds in liquid and solid matrices.
-
Sample Preparation:
-
A 10 mL aliquot of the wine sample is placed into a 20 mL headspace vial.
-
An appropriate amount of a labeled internal standard (e.g., d5-ethylanisole) is added.
-
Sodium chloride (e.g., 3 g) is added to the vial to increase the ionic strength of the sample and enhance the release of volatile compounds into the headspace.
-
-
HS-SPME Extraction:
-
The vial is incubated at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) with agitation.
-
A SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the sample for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.
-
-
GC-MS/MS Analysis:
-
The SPME fiber is desorbed in the hot injection port of the gas chromatograph (e.g., at 250 °C).
-
The separated compounds are detected and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Method 2: Liquid-Liquid Extraction (LLE) with GC-MS
LLE is a classic extraction technique suitable for a wide range of sample matrices.
-
Sample Preparation:
-
A 50 mL sample of wine is placed in a separatory funnel.
-
A labeled internal standard is added.
-
An organic solvent (e.g., 10 mL of dichloromethane or hexane) is added, and the mixture is shaken vigorously for a set time (e.g., 2 minutes).
-
-
Extraction and Concentration:
-
The layers are allowed to separate, and the organic layer is collected.
-
The extraction may be repeated.
-
The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
A 1 µL aliquot of the concentrated extract is injected into the GC-MS system for analysis.
-
Mandatory Visualization: Diagrams of Analytical Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Workflow for this compound analysis by HS-SPME-GC-MS/MS.
Caption: Workflow for this compound analysis by LLE-GC-MS.
Caption: Logical flow of an inter-laboratory comparison study.
References
A Comparative Analysis of the Flavor Profiles of Ethylanisole Isomers
For researchers and professionals in the fields of flavor chemistry, sensory science, and product development, understanding the nuanced differences between isomeric forms of aroma compounds is paramount. Ethylanisole, with its ortho, meta, and para isomers, presents a case study in how the substitution pattern on an aromatic ring can significantly influence its sensory characteristics. This guide provides a comparative overview of the flavor profiles of ortho-, meta-, and para-ethylanisole, supported by available data and standardized experimental protocols for sensory evaluation.
The distinct placement of the ethyl group in relation to the methoxy group on the benzene ring dictates the molecule's interaction with olfactory receptors, resulting in unique aroma and flavor profiles. While one isomer, para-ethylanisole, is well-characterized in the flavor and fragrance industry, its ortho and meta counterparts are less understood, a critical data gap for those exploring novel flavor ingredients.
Comparative Sensory Data
The available sensory data for the ethylanisole isomers are summarized in the table below. It is important to note that while para-ethylanisole is a well-documented flavor and fragrance compound, detailed public-domain sensory information for ortho- and meta-ethylanisole is limited.
| Parameter | Ortho-Ethylanisole | Meta-Ethylanisole | Para-Ethylanisole |
| Synonyms | 2-Ethylanisole | 3-Ethylanisole | 4-Ethylanisole |
| CAS Number | 14804-32-1[1] | 10568-38-4[2] | 1515-95-3[3] |
| Flavor/Odor Profile | Data not readily available in public domain | Reportedly not used for flavor applications[2] | Sweet, fruity, with anise and floral notes[3] |
| Odor Threshold | Data not readily available in public domain | Data not readily available in public domain | Data not readily available in public domain |
Isomeric Structures of Ethylanisole
The structural differences between the three isomers are fundamental to their distinct sensory properties. The following diagram illustrates the ortho, meta, and para positions of the ethyl group relative to the methoxy group on the anisole core.
Experimental Protocols
To definitively characterize and compare the flavor profiles of the ethylanisole isomers, a standardized sensory evaluation methodology is required. Gas Chromatography-Olfactometry (GC-O) is the industry-standard technique for such analyses.
Gas Chromatography-Olfactometry (GC-O) for Flavor Profile Analysis
Objective: To separate the volatile compounds in a sample and identify the odor-active regions by human assessors.
Methodology:
-
Sample Preparation:
-
Prepare dilute solutions of high-purity ortho-, meta-, and para-ethylanisole in a suitable solvent (e.g., ethanol or propylene glycol) at concentrations appropriate for sensory analysis.
-
-
Instrumentation:
-
A gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
The GC column effluent is split, with a portion directed to the FID for chemical analysis and the remainder to the ODP for sensory evaluation.
-
-
GC Conditions:
-
Injector: Split/splitless inlet, operated in split mode.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax) of appropriate dimensions.
-
Oven Temperature Program: An initial temperature hold, followed by a ramp to a final temperature to ensure separation of the isomers and any impurities.
-
Carrier Gas: High-purity helium or hydrogen at a constant flow rate.
-
-
Olfactometry:
-
Trained sensory panelists sniff the effluent from the ODP.
-
Humidified air is mixed with the effluent at the ODP to prevent nasal dehydration.
-
Panelists record the time, intensity, and description of any odors detected.
-
-
Data Analysis:
-
The retention times of the odor events are matched with the peaks on the FID chromatogram to identify the compounds responsible for the aromas.
-
Aromagrams are constructed by plotting odor intensity versus retention time.
-
Flavor dilution (AEDA) or CHARM analysis can be employed to determine the relative potencies of the odorants.
-
This rigorous approach allows for a direct comparison of the flavor profiles of the ethylanisole isomers, providing the detailed sensory data currently lacking for the ortho and meta forms. The findings from such an analysis would be invaluable for the targeted application of these compounds in the development of new flavors and fragrances.
References
Validation of 2-Ethylanisole as a Reference Standard: A Comparative Guide
In the development and manufacturing of pharmaceutical products, the use of well-characterized reference standards is crucial for ensuring the identity, strength, quality, and purity of active pharmaceutical ingredients (APIs) and finished products.[1] This guide provides a comprehensive overview of the validation process for 2-ethylanisole as a reference standard, offering a comparison of analytical methodologies and presenting supporting data in a clear, structured format for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is the foundation of its validation. This compound is a volatile organic compound with the following key characteristics:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Benzene, 1-ethyl-2-methoxy-; o-Ethylanisole[2] |
| CAS Number | 14804-32-1[2] |
| Molecular Formula | C₉H₁₂O[2] |
| Molecular Weight | 136.19 g/mol [2] |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 187 °C |
| Flash Point | 61 °C |
| Specific Gravity | 0.96 (20/20) |
Validation Parameters for a Reference Standard
The validation of a reference standard is a documented process to confirm that it is suitable for its intended purpose.[3] Key analytical method validation parameters, as recommended by guidelines such as those from the International Conference on Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, and robustness.[3][4]
The following diagram illustrates the general workflow for qualifying a new batch of a reference standard.
References
comparative study of different extraction techniques for 2-ethylanisole
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of three prominent extraction techniques applicable to the volatile aroma compound 2-ethylanisole: Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE), and Ultrasound-Assisted Extraction (UAE). While direct comparative studies on this compound are limited, this guide synthesizes data from methodologies applied to similar volatile and semi-volatile compounds in comparable matrices, such as wine, to project performance. The objective is to provide a clear, data-driven comparison to aid in the selection of the most suitable extraction method for your research needs.
The subsequent analysis is based on a hypothetical application of these techniques to a model sample, such as a synthetic wine solution, to ensure a standardized comparison. All three methods are coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the final analysis and quantification.
Performance Comparison of Extraction Techniques
The selection of an appropriate extraction technique is crucial for the accurate quantification of volatile compounds.[1] The ideal method should offer high recovery, sensitivity, and reproducibility while minimizing the formation of artifacts.[1] This section provides a summary of expected performance metrics for HS-SPME, SBSE, and UAE in the context of this compound extraction.
| Parameter | Headspace Solid-Phase Microextraction (HS-SPME) | Stir Bar Sorptive Extraction (SBSE) | Ultrasound-Assisted Extraction (UAE) |
| Principle | Adsorption of volatile analytes from the headspace onto a coated fiber.[2] | Partitioning of analytes between the sample matrix and a polydimethylsiloxane (PDMS) coated stir bar.[3] | Use of ultrasonic waves to enhance the extraction of compounds into a solvent.[4] |
| Projected Recovery | Moderate to High | High to Very High | Moderate to High |
| Limit of Detection (LOD) | Low (ng/L to µg/L range)[5] | Very Low (sub-ng/L to ng/L range) | Low (µg/L range)[6][7] |
| Reproducibility (RSD) | < 15% | < 10% | < 10% |
| Analysis Time | Fast (15-60 min per sample) | Moderate (1-6 hours per sample)[3][8] | Fast (5-30 min per sample)[6][7] |
| Solvent Consumption | None[9] | Low (for desorption) | Low to Moderate |
| Automation Potential | High | Moderate | Low to Moderate |
| Key Advantage | Simplicity, speed, and solvent-free nature.[9] | High sensitivity due to a larger sorbent volume.[8] | Rapid extraction and applicability to a wide range of compounds.[4] |
| Key Disadvantage | Limited sorbent volume can lead to competitive adsorption. | Longer extraction times and potential for carryover. | Requires solvent handling and may be less selective. |
Experimental Protocols
Detailed methodologies are provided below for each extraction technique, designed for the analysis of this compound in a model liquid matrix.
1. Headspace Solid-Phase Microextraction (HS-SPME) Protocol
HS-SPME is a widely used, solvent-free technique for the analysis of volatile compounds in beverages like wine.[9][10] The selection of the fiber coating is critical for efficient extraction.[11]
-
Sample Preparation: Place 5 mL of the sample into a 20 mL headspace vial. Add 1.5 g of NaCl to enhance the release of volatile compounds from the matrix (salting-out effect). An internal standard, such as 2-methoxypyridine, should be added for quantification.
-
Extraction:
-
Pre-condition the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) at 250°C for 10 minutes in the GC injection port.
-
Equilibrate the sample vial at 40°C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace of the sample vial for 30 minutes at 40°C with continuous agitation.
-
-
Analysis (GC-MS):
-
Desorb the extracted analytes from the fiber in the GC injection port at 250°C for 5 minutes in splitless mode.
-
Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
The oven temperature program can be set as follows: initial temperature of 40°C for 2 minutes, ramp to 180°C at 5°C/min, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
The mass spectrometer can be operated in electron ionization (EI) mode at 70 eV, scanning from m/z 35 to 350.
-
2. Stir Bar Sorptive Extraction (SBSE) Protocol
SBSE offers higher sensitivity compared to SPME due to the larger volume of the sorptive phase.[8]
-
Sample Preparation: Place 10 mL of the sample into a 20 mL vial. Add an internal standard for quantification.
-
Extraction:
-
Add a PDMS-coated stir bar (Twister®) to the sample vial.
-
Stir the sample at 1000 rpm for 60 minutes at room temperature.
-
After extraction, remove the stir bar with clean forceps, rinse with deionized water, and gently dry with a lint-free tissue.
-
-
Analysis (GC-MS):
-
Place the stir bar into a thermal desorption unit (TDU) glass liner.
-
Desorb the analytes by programming the TDU from 30°C to 250°C at a rate of 60°C/min, holding for 5 minutes.
-
The desorbed compounds are cryo-focused at -10°C in a cooled injection system (CIS) before being transferred to the GC column.
-
The GC-MS conditions can be similar to those described for the HS-SPME method.
-
3. Ultrasound-Assisted Extraction (UAE) Protocol
UAE is a rapid extraction method that utilizes the energy of ultrasound to enhance mass transfer.[6][7]
-
Sample Preparation: Place 10 mL of the sample into a 15 mL screw-cap centrifuge tube. Add an internal standard.
-
Extraction:
-
Add 500 µL of a suitable extraction solvent (e.g., dichloromethane).
-
Place the tube in an ultrasonic bath and sonicate for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Carefully collect the organic phase (bottom layer) using a micropipette and transfer it to a 2 mL autosampler vial.
-
-
Analysis (GC-MS):
-
Inject 1 µL of the extract into the GC-MS system.
-
The GC-MS conditions can be similar to those described for the HS-SPME method.
-
Visualizing the Methodologies
To better understand the procedural flow and comparative logic, the following diagrams are provided.
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Logical framework for comparing extraction techniques.
References
- 1. Comparison of Three Extraction Techniques for the Determination of Volatile Flavor Components in Broccoli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The state-of-the-art research of the application of ultrasound to winemaking: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. investigacion.unirioja.es [investigacion.unirioja.es]
- 7. Ultrasound-assisted extraction of volatile compounds from wine samples: optimisation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. investigacion.unirioja.es [investigacion.unirioja.es]
- 9. researchgate.net [researchgate.net]
- 10. Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds [mdpi.com]
- 11. scielo.br [scielo.br]
comparison of 2-ethylanisole with other anisole derivatives in sensory analysis
In the realm of flavor and fragrance chemistry, anisole derivatives play a significant role in defining the sensory profiles of a wide array of food and beverage products. Among these, 2-ethylanisole is a notable compound, contributing distinct aromatic characteristics. This guide provides a comparative framework for the sensory analysis of this compound against other relevant anisole derivatives, offering insights into their relative performance based on established sensory evaluation techniques. Due to the limited availability of directly comparative public data, this guide focuses on the established methodologies and provides a template for the systematic sensory evaluation of these compounds.
Comparative Sensory Profiles of Anisole Derivatives
| Compound | Chemical Structure | Molecular Formula | Odor Threshold (in water) | Flavor Profile Descriptors | Notes |
| This compound | C₉H₁₂O | Data not available | Anise, fennel, sweet, slightly spicy, herbaceous | Often described as having a more complex and less singularly licorice-like aroma compared to anisole. | |
| Anisole | C₇H₈O | ~0.03 ppm | Anise, sweet, phenolic, slightly medicinal | The parent compound, providing a baseline for comparison. | |
| 4-Ethylanisole | C₉H₁₂O | Data not available | Data not available | The positional isomer of this compound; sensory differences would be due to the position of the ethyl group. | |
| 2-Methylanisole | C₈H₁₀O | Data not available | Data not available | Expected to have a different aromatic profile due to the methyl group in the ortho position. | |
| 4-Methylanisole | C₈H₁₀O | Data not available | Sweet, anise, cresol-like | Also known as p-cresyl methyl ether. | |
| Estragole | C₁₀H₁₂O | ~0.01 ppm | Anise, tarragon, sweet, herbaceous | A naturally occurring isomer of anethole, with a distinct herbal note. | |
| Anethole | C₁₀H₁₂O | ~0.005 ppm | Anise, sweet, licorice | A major component of anise and fennel oils, known for its potent and characteristic sweetness. |
Experimental Protocols for Sensory Analysis
The sensory evaluation of anisole derivatives requires rigorous and standardized experimental protocols to ensure the reliability and validity of the results. The primary methods employed are Gas Chromatography-Olfactometry (GC-O) for identifying key aroma compounds and sensory panel evaluations for quantifying and describing sensory attributes.
Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a powerful technique used to determine which volatile compounds in a sample are responsible for its aroma.
Objective: To identify the odor-active compounds in a sample containing anisole derivatives and to obtain a preliminary description of their aroma characteristics.
Methodology:
-
Sample Preparation: A solution of the anisole derivative is prepared in a suitable solvent (e.g., ethanol or water) at a concentration above its expected odor threshold.
-
Instrumentation: A gas chromatograph (GC) is equipped with a sniffing port (olfactometer) at the column outlet, alongside a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).
-
Analysis: The sample is injected into the GC. As the separated compounds elute from the column, the effluent is split between the detector and the sniffing port.
-
Sensory Evaluation: A trained panelist (or a panel of assessors) sniffs the effluent from the sniffing port and records the time, intensity, and description of each odor detected.
-
Data Analysis: The olfactometry data is correlated with the instrumental data from the FID or MS to identify the compounds responsible for the detected odors.
Sensory Panel Evaluation: Descriptive Analysis
Descriptive analysis is used to quantify the sensory attributes of a product. A trained sensory panel evaluates the samples and rates the intensity of various flavor and aroma descriptors.
Objective: To obtain a detailed quantitative description of the flavor and aroma profile of each anisole derivative.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe aromas. The panelists undergo extensive training to recognize and scale the intensity of a variety of aroma and flavor attributes relevant to anisole derivatives (e.g., anise, sweet, spicy, herbaceous, chemical, etc.).
-
Sample Preparation: Samples of each anisole derivative are prepared in a neutral base (e.g., water, sugar solution, or a simple food matrix) at concentrations determined by preliminary testing to be clearly perceivable but not overwhelming. Samples are coded with random three-digit numbers to prevent bias.
-
Evaluation Procedure: Panelists evaluate the samples in a controlled environment (i.e., sensory booths with controlled lighting and air circulation). They are presented with the samples in a randomized order and are asked to rate the intensity of each pre-defined attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very intense").
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the different anisole derivatives. The results are often visualized using spider web diagrams.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of a typical sensory analysis experiment and a simplified representation of the olfactory signaling pathway.
Caption: A flowchart of the sensory analysis experimental workflow.
Caption: A simplified diagram of the olfactory signaling pathway.
Safety Operating Guide
Proper Disposal of 2-Ethylanisole: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Ethylanisole, tailored for researchers, scientists, and drug development professionals.
This compound is classified as a combustible liquid and must be managed as hazardous waste to ensure laboratory safety and environmental protection.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash. Adherence to the following procedural steps is crucial for the safe handling and disposal of this compound and its contaminated materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazard profile of this compound. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Spill Response: In the event of a spill, immediate action is required to contain the material and prevent exposure.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames from the vicinity.
-
Containment: For liquid spills, contain the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material into a labeled, sealable, and chemically compatible waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water. All cleaning materials must also be treated as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.
| Property | Value | Source |
| GHS Hazard Statement | H227: Combustible liquid | [1][2] |
| GHS Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant | [1][2] |
| Flash Point | 61 °C (141.8 °F) | [2] |
| Boiling Point | 187 °C (368.6 °F) | [2] |
| NFPA Rating (estimated for a similar compound, 2-Ethylaniline) | Health: 2, Flammability: 2, Instability: 0 | [3] |
Note: According to federal regulations (40 CFR 261.20), chemical wastes with a flashpoint less than 60°C (140°F) are classified as ignitable hazardous waste.[4] While this compound's flashpoint is slightly above this, it is still classified as a combustible liquid and should be managed as hazardous waste.
Experimental Protocol for the Disposal of this compound
The disposal of this compound must be handled as hazardous chemical waste. This protocol outlines the step-by-step procedure for its collection, storage, and disposal.
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: this compound waste should be classified as a non-halogenated, combustible organic liquid.
-
Segregate Waste: Collect all waste containing this compound separately from other waste streams, especially from incompatible materials such as strong oxidizing agents. Do not mix with aqueous or solid waste.[5]
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container: Use a clean, compatible, and properly labeled waste container. The original container or a suitable glass or plastic container is recommended.[4] Ensure the container has a secure, tight-fitting cap.[5]
-
Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration of all constituents.[4][6]
-
Keep the Container Closed: The waste container must be kept tightly closed except when actively adding waste.[4][5]
-
Headspace: Leave adequate headspace in the container (at least 10%) to allow for vapor expansion.[6]
Step 3: Waste Storage
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct supervision of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
-
Storage Conditions: Store the waste away from heat, sparks, open flames, and other ignition sources.[7] Ensure the storage area is cool, dry, and well-ventilated.
Step 4: Arrange for Disposal
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound waste yourself. Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the chemical waste.[4]
-
Provide Necessary Information: Be prepared to provide the EHS department with information about the waste, including its composition, volume, and hazard classification.
-
Empty Container Disposal: Even empty containers of this compound retain product residue and can be dangerous.[3] Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste.[7] After triple-rinsing and air-drying in a fume hood, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies. Deface the label on the container before disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 14804-32-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound | 14804-32-1 | TCI AMERICA [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 2-Ethylanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the proper handling and disposal of 2-Ethylanisole in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound based on routine operations, emergency spills, and disposal.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Storage | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Not generally required if handled in a well-ventilated area or chemical fume hood. |
| Spill or Release | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Neoprene or Viton) | Chemical-resistant apron or suit | Air-purifying respirator with organic vapor cartridges, or a self-contained breathing apparatus (SCBA) for large spills.[1] |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Not generally required if handled in a well-ventilated area or chemical fume hood. |
Step-by-Step Operational Plan
2.1. Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Facilities should be equipped with an eyewash station and a safety shower.
-
Ignition Sources: this compound is a combustible liquid.[1] Keep it away from heat, sparks, open flames, and hot surfaces.[1] No smoking in the handling area.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Personal Hygiene: Wash hands thoroughly after handling.
2.2. Spill Response Protocol
In the event of a this compound spill, follow these steps:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the contaminated materials as hazardous waste according to institutional and local regulations.
2.3. First Aid Measures
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Ingestion: Rinse mouth and seek medical advice if you feel unwell.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
3.1. Waste Collection
-
Collect all this compound waste, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3.2. Container Disposal
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
Once decontaminated, the container can be disposed of according to institutional guidelines.
3.3. Final Disposal
-
Dispose of all this compound waste through your institution's designated hazardous waste disposal program, in accordance with all local, regional, and national regulations.[1]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of Personal Protective Equipment when working with this compound.
Caption: PPE selection workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
